molecular formula C10H20I2O4 B14038984 1,14-Diiodo-3,6,9,12-tetraoxatetradecane CAS No. 76871-59-5

1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Cat. No.: B14038984
CAS No.: 76871-59-5
M. Wt: 458.07 g/mol
InChI Key: NXLQQELARJONOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,14-Diiodo-3,6,9,12-tetraoxatetradecane is a useful research compound. Its molecular formula is C10H20I2O4 and its molecular weight is 458.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76871-59-5

Molecular Formula

C10H20I2O4

Molecular Weight

458.07 g/mol

IUPAC Name

1,2-bis[2-(2-iodoethoxy)ethoxy]ethane

InChI

InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2

InChI Key

NXLQQELARJONOU-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCI)OCCOCCI

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,14-diiodo-3,6,9,12-tetraoxatetradecane, a key bifunctional linker molecule with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a robust and reproducible synthetic route from tetraethylene glycol, including a step-by-step experimental protocol, reaction mechanism, purification techniques, and characterization methods. Furthermore, this guide delves into the rationale behind the procedural choices, safety considerations, and the critical role of this molecule in targeted protein degradation.

Introduction: The Strategic Importance of Bifunctional Linkers in Advanced Therapeutics

The paradigm of small molecule drug discovery is undergoing a significant evolution. Beyond classical occupancy-driven pharmacology, the field is increasingly embracing strategies that co-opt cellular machinery to achieve therapeutic effects. Targeted protein degradation, facilitated by PROTACs, exemplifies this shift.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy.[3] Its length, flexibility, and physicochemical properties profoundly influence the formation of a productive ternary complex, cellular permeability, and overall pharmacokinetic profile.[4][5] this compound, a di-iodinated derivative of tetraethylene glycol (PEG4), has emerged as a versatile and highly valuable building block for the synthesis of these linkers. The terminal iodide groups serve as reactive handles for facile nucleophilic substitution, allowing for the covalent attachment of the two binding pharmacophores. The tetraethylene glycol backbone imparts favorable solubility and conformational flexibility to the resulting PROTAC molecule.

This guide provides researchers, scientists, and drug development professionals with a detailed and practical synthesis route for this essential chemical tool.

Synthetic Route and Mechanism

The most common and efficient method for the synthesis of this compound is the iodination of the terminal hydroxyl groups of tetraethylene glycol. Several reagents can accomplish this transformation, with the combination of triphenyl phosphite and methyl iodide offering a reliable and high-yielding approach.[6]

Reaction Scheme:

Mechanism:

The reaction proceeds via the formation of a phosphonium iodide salt, which subsequently activates the hydroxyl groups of the tetraethylene glycol for nucleophilic attack by the iodide ion. The driving force for the reaction is the formation of the stable triphenyl phosphate byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of polyethylene glycols and has been optimized for the synthesis of this compound.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetraethylene glycol194.2310.0 g0.0515
Triphenyl phosphite310.2835.2 g0.113
Methyl iodide141.9416.1 g0.113
Dichloromethane (DCM)-100 mL-
Diethyl ether-500 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetraethylene glycol (10.0 g, 0.0515 mol) in 100 mL of dichloromethane.

  • Reagent Addition: To the stirred solution, add triphenyl phosphite (35.2 g, 0.113 mol) followed by the slow, dropwise addition of methyl iodide (16.1 g, 0.113 mol). The addition of methyl iodide is exothermic, and the reaction mixture may gently reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane 1:1). The starting material (tetraethylene glycol) is significantly more polar than the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Purification

The primary byproducts of this reaction are triphenyl phosphate and any remaining unreacted starting materials. Purification is typically achieved by silica gel column chromatography.[7][8][9][10][11]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, it is essential to perform thorough analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the product. The expected chemical shifts in CDCl₃ are approximately:

    • δ 3.28 (t, 4H): Triplet corresponding to the methylene protons adjacent to the iodine atoms (-CH₂-I).[12][13][14][15]

    • δ 3.75 (t, 4H): Triplet corresponding to the methylene protons adjacent to the iodinated methylene group (-O-CH₂-CH₂-I).

    • δ 3.65 (s, 8H): Singlet corresponding to the internal ethylene glycol methylene protons (-O-CH₂-CH₂-O-).

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak for C₁₀H₂₀I₂O₄ would be at m/z = 457.94.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[16][17][18][19]

  • Ventilation: Conduct the reaction and all handling of volatile chemicals in a well-ventilated fume hood.[20]

  • Reagent Handling:

    • Methyl Iodide: Methyl iodide is a toxic and volatile compound. It should be handled with extreme care in a fume hood.

    • Triphenyl Phosphite: Triphenyl phosphite is an irritant. Avoid contact with skin and eyes.

  • Product Handling: this compound is an organo-iodine compound and should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable method for producing a critical building block for advanced drug discovery. By understanding the underlying chemistry and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize this versatile bifunctional linker for their PROTAC and bioconjugation applications. The ability to rationally design and construct these complex therapeutic modalities is underpinned by the availability of high-quality, well-characterized chemical tools, and this guide serves to empower scientists in this endeavor.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Tetraethylene Glycol in Dichloromethane reagents Add Triphenyl Phosphite & Methyl Iodide start->reagents reflux Reflux for 4-6 hours reagents->reflux wash Wash with NaHCO₃ and Brine reflux->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate column Silica Gel Column Chromatography concentrate->column collect Collect & Combine Pure Fractions column->collect final_product 1,14-Diiodo-3,6,9,12- tetraoxatetradecane collect->final_product Reaction_Mechanism reagents P(OPh)₃ + CH₃I phosphonium [CH₃P(OPh)₃]⁺I⁻ (Phosphonium Iodide) reagents->phosphonium Formation of Iodinating Agent activated_alcohol R-O-P(OPh)₃⁺CH₃ I⁻ phosphonium->activated_alcohol alcohol HO-R-OH (Tetraethylene Glycol) alcohol->activated_alcohol Activation of Hydroxyl Group product I-R-I (Diiodo Product) activated_alcohol->product SN2 Attack by I⁻ byproduct O=P(OPh)₂Me + PhOH activated_alcohol->byproduct Byproduct Formation

Caption: A simplified representation of the reaction mechanism for the iodination of tetraethylene glycol.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. PROTAC Linkers: The Role of Diethylene Glycol Ditosylate in Targeted Protein Degradation. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Donovan, K. A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Central Science, 6(8), 1341-1353. [Link]

  • Chemistry Steps. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Molecules, 24(5), 886. [Link]

  • bioRxiv. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. [Link]

  • MolecularCloud. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. [Link]

  • MolecularCloud. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • JenKem Technology USA. Targeted Protein Degrader Linkers. [Link]

  • Lietuvos mokslų akademijos Leidybos skyrius. Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. [Link]

  • ResearchGate. Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. [Link]

  • Sorbead India. Foundation of Separation and Preparation Chromatography. [Link]

  • MDPI. A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. Molecules, 26(10), 2909. [Link]

  • ResearchGate. Synthesis of tetraiodotin (IV) and its triphenylphosphine complex followed by structural investigation by NMR, FTIR and UV-Vis. [Link]

  • The Lancet. Management of acute organophosphorus pesticide poisoning. The Lancet, 364(9436), 799-807. [Link]

  • Restek. Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Medscape. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care. [Link]

  • Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. [Link]

  • The Sydney Children's Hospitals Network. Organophosphate/Carbamate Exposure - Management. [Link]

Sources

Introduction: The Versatile Scaffolding of 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5): A Keystone Intermediate in Pharmaceutical Synthesis

A Note on the Originally Requested Topic: Initial searches for the chemical corresponding to CAS number 76871-59-5 did not yield any publicly available information. This suggests the number may be erroneous or pertain to a proprietary substance. To fulfill the user's request for a comprehensive technical guide, this document will focus on a well-documented and pharmaceutically relevant compound, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5) , which was identified during the initial investigation. This compound serves as a critical starting material in the synthesis of numerous therapeutic agents.

2-Amino-5-chlorobenzophenone is a key organic intermediate, recognized for its foundational role in the synthesis of a variety of heterocyclic compounds, which are pivotal in medicinal chemistry.[1][2] Its molecular architecture, featuring amino and keto groups, provides a versatile platform for constructing more complex molecules, particularly in the development of anti-inflammatory, antibacterial, and anticancer drugs.[2] This guide offers a detailed exploration of its chemical properties, synthesis, applications in drug development, and safe handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-chlorobenzophenone is essential for its effective use in synthesis and formulation.

PropertyValue
CAS Number 719-59-5
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol [3]
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available
Purity ≥99%[1], ≥99.5%[2]

Synonyms: 5-Chloro-2-aminobenzophenone, (2-Amino-5-chlorophenyl)phenylmethanone, 2-Benzoyl-4-chloroaniline.[4][5]

Synthesis and Manufacturing

The synthesis of 2-Amino-5-chlorobenzophenone is a multi-step process that requires careful control of reaction conditions. One common laboratory-scale synthesis route involves the following key transformations:

  • Ring Chlorination of Anthranilic Acid: The process begins with the chlorination of anthranilic acid using sulfuryl chloride to produce 5-chloroanthranilic acid.[6]

  • Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is then treated with thionyl chloride to convert the carboxylic acid group into an acid chloride.[6]

  • Amidation: The acid chloride is subsequently reacted with ammonia to form 2-amino-5-chlorobenzamide.[6]

  • Dehydration: In the final step, the amide is dehydrated using a potent dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.[6]

Further reaction steps would be required to arrive at the final benzophenone structure.

Applications in Drug Development

The primary significance of 2-Amino-5-chlorobenzophenone lies in its role as a precursor for a wide range of pharmacologically active molecules.

Synthesis of Benzodiazepines and Other CNS-Active Agents

2-Amino-5-chlorobenzophenone is a well-established starting material for the synthesis of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties.[1] It is also utilized in the synthesis of other central nervous system (CNS) active compounds, such as peptidoaminobenzophenones.[1]

Development of Anti-inflammatory and Antimicrobial Agents

The compound serves as a scaffold for creating novel anti-inflammatory and antimicrobial agents.[1][2] Its derivatives have been investigated for their potential to inhibit inflammatory pathways and combat various microbial pathogens.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, 2-amino-5-chlorobenzophenone and its derivatives find applications in the synthesis of agrochemicals, including pesticides and herbicides.[2] They are also used in the manufacturing of dyes, pigments, and functional materials where they can enhance thermal and chemical stability.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-chlorobenzophenone Schiff Bases

This protocol outlines a general method for the synthesis of Schiff bases from 2-Amino-5-chlorobenzophenone, a common step in the elaboration of this intermediate.

  • Combine 2-amino-5-chlorobenzophenone (1 mmol), the desired aldehyde (1 mmol), a catalytic amount of acetic acid (2 drops), and ethanol (5 ml) in a reaction vessel.[1]

  • Subject the reaction mixture to microwave irradiation at 100 W, maintaining a temperature of 100°C for 1 minute.[1]

  • Monitor the reaction progress using thin-layer chromatography.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature until a precipitate forms.[1]

  • Isolate the product by filtration and purify as necessary.

Safety and Handling

Proper handling of 2-Amino-5-chlorobenzophenone is crucial to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, eye shields, and a dust mask (type N95 or equivalent).[2]

  • Hazard Statements: The compound is associated with the hazard statement H410 (Very toxic to aquatic life with long-lasting effects).[2]

  • Precautionary Statements: Adhere to the following precautionary measures:

    • P273: Avoid release to the environment.[2]

    • P391: Collect spillage.[2]

    • P501: Dispose of contents/container in accordance with local regulations.[2]

  • Storage: Store at room temperature away from light.[2] The shelf life is typically around 2 years under these conditions.[2]

Analytical Methods

The purity and identity of 2-Amino-5-chlorobenzophenone are typically confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the molecule.[2]

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis Pathway cluster_application Key Applications A Anthranilic Acid B 5-Chloroanthranilic Acid A->B Chlorination C 2-Amino-5-chlorobenzamide B->C Amidation via Acid Chloride D 2-Amino-5-chlorobenzophenone (CAS 719-59-5) C->D Further Transformations E Benzodiazepines D->E Precursor for F Anti-inflammatory Agents D->F Scaffold for G Antimicrobial Agents D->G Starting Material for H Agrochemicals D->H Intermediate in

Caption: Synthetic route and primary applications of 2-Amino-5-chlorobenzophenone.

Conclusion

2-Amino-5-chlorobenzophenone stands out as a cornerstone intermediate in the synthesis of a diverse array of biologically active compounds. Its utility in the development of pharmaceuticals, particularly CNS agents, underscores its importance to the drug development industry. A comprehensive understanding of its chemical properties, synthetic pathways, and handling requirements is paramount for its effective and safe utilization in research and manufacturing.

References

  • (2-Amino-5-chlorophenyl)phenylmethanone. (n.d.). In CAS Common Chemistry. Retrieved February 17, 2026, from [Link].

  • Watson International Ltd. (n.d.). 2-Amino-5-chlorobenzophenone CAS 719-59-5. Retrieved February 17, 2026, from [Link].

Sources

An In-depth Technical Guide to 1,14-Diiodo-3,6,9,12-tetraoxatetradecane: A Versatile Homobifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane, a key homobifunctional crosslinking reagent. We delve into its core physicochemical properties, reactivity, and critical applications in the fields of bioconjugation, materials science, and advanced drug development. This document serves as an essential resource for scientists seeking to leverage this versatile polyethylene glycol (PEG) linker for creating well-defined molecular architectures, from modifying biologics to constructing sophisticated drug delivery systems. Detailed experimental insights and safety protocols are provided to ensure both efficacy and safety in its application.

Introduction: The Strategic Role of PEG Linkers in Modern Chemistry

In the landscape of drug discovery and materials science, the ability to covalently connect two or more molecular entities is fundamental. This is often accomplished using chemical linkers, which act as bridges to form stable conjugates. Polyethylene glycol (PEG) linkers have emerged as a gold standard due to their unique properties: hydrophilicity, biocompatibility, and lack of immunogenicity. These characteristics are invaluable for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.

This compound is a discrete PEG (dPEG®) linker characterized by a tetraethylene glycol backbone capped with reactive iodo groups at both ends. Unlike traditional polydisperse PEG polymers, this compound has a defined structure and molecular weight, ensuring batch-to-batch consistency and leading to conjugates with uniform properties—a critical requirement for therapeutic applications and reproducible research. The terminal iodide functionalities serve as excellent leaving groups, making this molecule a highly efficient reagent for forming stable linkages through nucleophilic substitution reactions.

Physicochemical Properties and Structural Data

The precise molecular architecture of this compound dictates its utility and reactivity. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₂₀I₂O₄[1]
Molecular Weight 458.07 g/mol [1]
Exact Mass 457.94510 Da[1]
CAS Number 76871-59-5[2]
IUPAC Name This compound[2]
Alternative IUPAC Name 1,2-bis[2-(2-iodoethoxy)ethoxy]ethane[1]
Canonical SMILES ICCOCCOCCOCCOCCI[2]
InChI Key NXLQQELARJONOU-UHFFFAOYSA-N[2]
LogP 2.23[2]
Hydrogen Bond Acceptors 4[2]

Core Reactivity and Mechanistic Insights

The primary value of this compound lies in its identity as a homobifunctional alkylating agent . The terminal primary iodides are highly susceptible to displacement by a wide range of nucleophiles.

Mechanism of Action: Nucleophilic Substitution (Sₙ2)

The carbon-iodine bond is polarized, rendering the terminal carbon atoms electrophilic. Nucleophiles (Nu:⁻), such as amines, thiols, or carboxylates, readily attack this carbon center, displacing the iodide ion in a classic Sₙ2 reaction. Iodide is an excellent leaving group, which drives the reaction forward, often under mild conditions.

This symmetric reactivity allows the molecule to act as a crosslinker, connecting two identical or different nucleophile-containing molecules.

G cluster_reactants Reactants cluster_product Product linker I-(CH₂CH₂O)₄-I (Electrophile) product R-Nu-(CH₂CH₂O)₄-Nu-R (Conjugate) linker->product Sₙ2 Reaction nuc 2 R-Nu: (Nucleophile) nuc->product byproduct 2 I⁻ (Leaving Group)

Caption: General Sₙ2 reaction scheme for this compound.

The choice of solvent and base is critical for successful conjugation. Aprotic polar solvents like DMF or DMSO are commonly used to dissolve the reactants, while a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) is often added to neutralize any acid formed during the reaction, especially when reacting with primary or secondary amines.

Key Applications in Scientific Research and Drug Development

The defined length and reactive ends of this linker make it a valuable tool in several advanced applications.

Bioconjugation and Crosslinking

This molecule is frequently used to crosslink peptides, proteins, or other biomolecules. For instance, it can be used to link two cysteine residues (via their thiol groups) or two lysine residues (via their primary amine groups) within a protein or between two different proteins. This is crucial for studying protein-protein interactions, stabilizing protein structures, or creating antibody-drug conjugates (ADCs).

Building Block for Complex Molecules

It serves as a flexible, hydrophilic spacer in the synthesis of more complex molecules. In drug development, this spacer can be incorporated between a targeting ligand and a therapeutic payload. This is a common strategy in the design of:

  • PROTACs (Proteolysis-targeting chimeras): Where the linker connects a target-binding ligand to an E3 ligase-binding ligand.

  • ADCs (Antibody-Drug Conjugates): Where the linker connects a monoclonal antibody to a potent cytotoxic drug.

The tetraethylene glycol unit enhances the solubility and reduces the aggregation of the final conjugate, which are often major challenges in drug development[3].

Surface Modification of Nanoparticles and Materials

The linker can be used to functionalize the surfaces of nanoparticles, quantum dots, or other materials. One end attaches to the surface, leaving the other iodide available for conjugation with a targeting molecule, drug, or imaging agent. This process, often part of a PEGylation strategy, improves the colloidal stability of nanoparticles in biological fluids and can reduce non-specific protein adsorption, leading to longer circulation times in vivo[3].

Experimental Protocol: Synthesis of a Diamine-PEG4 Derivative

This protocol details a representative procedure for reacting this compound with a generic primary amine (R-NH₂). This self-validating workflow includes steps for reaction monitoring and purification.

Objective: To synthesize R-NH-(CH₂CH₂O)₄-NH-R by displacing both iodo groups with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (2.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexanes, Methanol, Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the primary amine (2.2 eq) to the solution, followed by the dropwise addition of DIEA (3.0 eq). The slight excess of the amine ensures complete reaction, while DIEA acts as a non-nucleophilic base to scavenge the HI produced.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

  • Monitoring (Trustworthiness Check): Periodically monitor the reaction's progress using TLC. A suitable mobile phase (e.g., 10% Methanol in Dichloromethane) should show the consumption of the starting di-iodo compound and the appearance of a new, more polar product spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the formation of the desired product mass.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired diamine-PEG4 derivative.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

G A 1. Dissolve Di-iodo Linker in Anhydrous DMF B 2. Add Primary Amine (2.2 eq) and DIEA (3.0 eq) A->B C 3. Stir at RT or 40-50 °C B->C D 4. Monitor by TLC/LC-MS (Is starting material gone?) C->D No No D->No Continue stirring Yes Yes D->Yes E 5. Aqueous Work-up & Solvent Extraction F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G No->C Yes->E

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.

Hazard TypeDescription and Precautionary StatementsGHS Pictogram
Acute Toxicity Harmful if swallowed (H302). Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]GHS07 (Harmful/Irritant)
Skin Irritation Causes skin irritation (H315). Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of soap and water.[2][4]GHS07 (Harmful/Irritant)
Eye Irritation Causes serious eye irritation (H319). Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[2][4]GHS07 (Harmful/Irritant)
Respiratory Irritation May cause respiratory irritation (H335). Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]GHS07 (Harmful/Irritant)
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Incompatible with strong oxidizing agents and strong bases.[4]N/A

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[4][5]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis and bioconjugation. Its well-defined structure, hydrophilic tetraethylene glycol spacer, and dual reactive iodo-termini provide researchers with a powerful tool for constructing complex molecular architectures with precision. The insights and protocols detailed in this guide underscore its significance and provide a framework for its effective and safe implementation in pioneering research and the development of next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Mechanism of Nucleophilic Substitution on Diiodo PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyethylene glycol (PEG) linkers are the industry standard for bioconjugation, enhancing the pharmacokinetics and solubility of antibody-drug conjugates (ADCs) and PROTACs.[1][2] While N-hydroxysuccinimide (NHS) esters and maleimides are common, Diiodo-PEG (


)  represents a specialized class of homobifunctional crosslinkers used when high reactivity toward weak nucleophiles is required, or as a transitional intermediate in the synthesis of heterobifunctional linkers (e.g., 

).

This guide details the mechanistic principles of nucleophilic substitution on diiodo-PEGs, providing a robust protocol for their conversion and critical insights into their stability profile.

The Chemistry of the Leaving Group: Why Iodide?

In the design of PEG reagents, the choice of leaving group (LG) dictates the reaction kinetics. While Tosylates (


) and Mesylates (

) are common, Iodide (

) offers distinct advantages in specific bimolecular nucleophilic substitution (

) landscapes.
Bond Energy and Polarizability

The Carbon-Iodine (


) bond is the weakest among common alkyl halides, with a bond dissociation energy of approximately 57 kcal/mol , compared to 80 kcal/mol  for 

. Furthermore, Iodine is a "soft" Lewis base with high polarizability. This makes the

bond exceptionally susceptible to cleavage by incoming nucleophiles.
The Finkelstein Advantage

Diiodo-PEGs are frequently generated in situ or in a dedicated step from Ditosyl-PEGs via the Finkelstein reaction .



The driving force is the precipitation of sodium tosylate (or chloride) in acetone. The resulting Iodo-PEG is significantly more reactive toward "soft" nucleophiles (like azides or thiols) than the starting tosylate, often increasing yields by 20-30% in difficult substitutions.
Leaving Group

of Conj. Acid
Relative Reactivity (

)
Stability
Iodide (

)
-10100 (Reference)Low (Light Sensitive)
Tosylate (

)
-2.8~1-5High
Mesylate (

)
-1.9~1High
Chloride (

)
-7~0.01Very High

Mechanistic Dynamics ( )

The substitution on a Diiodo-PEG linker follows a concerted


 mechanism . Because the PEG chain ends are primary carbons, steric hindrance is minimal, allowing for a smooth backside attack.
Reaction Pathway

The nucleophile (


) approaches the electrophilic carbon attached to the iodine at a 180° angle to the leaving group.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + I-PEG-I TS [Nu---C---I]‡ Transition State (Trigonal Bipyramidal) Reactants->TS Backside Attack Products Nu-PEG-Nu + I⁻ TS->Products Inversion of Configuration (Irrelevant for achiral PEG)

Figure 1: The concerted


 pathway for nucleophilic substitution on Diiodo-PEG.
Solvent Effects

The choice of solvent is critical. To maximize the nucleophilicity of the attacking species (e.g.,


), one must use polar aprotic solvents  (DMF, DMSO, or Acetonitrile).
  • Protic solvents (Water, MeOH): Solvate the anion (

    
    ) via hydrogen bonding, forming a "cage" that reduces reactivity.
    
  • Aprotic solvents: Solvate the cation (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive.

Experimental Protocol: Synthesis of Diazido-PEG

A common application of Diiodo-PEG is the synthesis of Diazido-PEG (


)  for Click Chemistry. This protocol assumes starting from Diiodo-PEG (MW 2000 Da).
Materials
  • Substrate: Diiodo-PEG-2000 (

    
    )
    
  • Reagent: Sodium Azide (

    
    ) - Caution: Acutely Toxic
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Workup: Dichloromethane (DCM), Brine, Diethyl Ether (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq (e.g., 1 g) of Diiodo-PEG in anhydrous DMF (5 mL) in a round-bottom flask.

  • Activation: Add 3.0 eq of

    
    . (Excess is required to drive the reaction to completion).
    
  • Reaction: Stir at 40°C for 12–16 hours under Nitrogen atmosphere.

    • Note: Do not exceed 60°C. Higher temperatures risk elimination (

      
      ) to form vinyl ethers (
      
      
      
      ), especially if trace base is present.
  • Quench & Extraction:

    • Dilute reaction with 20 mL water.

    • Extract 3x with DCM. The PEG-Azide will partition into the organic phase.

    • Wash organic phase with Brine to remove residual DMF.

  • Drying: Dry over

    
    , filter, and concentrate via rotary evaporation.
    
  • Precipitation (Critical): Drop the concentrated DCM solution slowly into cold Diethyl Ether. The PEG will precipitate as a white powder, while residual iodine species remain in solution.

  • Filtration: Collect the solid and dry under high vacuum.

Synthesis_Workflow Start Start: Diiodo-PEG + NaN3 in DMF Heat Heat at 40°C (16 Hours) Start->Heat Extract DCM/Water Extraction (Remove Salts) Heat->Extract Precip Precipitation in Cold Ether Extract->Precip Final Final Product: Diazido-PEG Precip->Final

Figure 2: Operational workflow for the conversion of Diiodo-PEG to Diazido-PEG.

Stability & Troubleshooting (The "Experience" Pillar)

Working with Diiodo-PEG requires handling precautions that differ from standard Tosyl-PEGs.

Light Sensitivity

Alkyl iodides are photosensitive. Exposure to light causes homolytic cleavage of the C-I bond, generating iodine radicals (


) which dimerize to 

, turning the sample yellow/brown.
  • Mitigation: Always wrap reaction flasks in aluminum foil. Store Diiodo-PEG at -20°C in amber vials.

Elimination (E2) Competition

The most common failure mode is Elimination . If a strong base (e.g., NaH, KOtBu) is used, or if the temperature is too high, the iodide acts as a leaving group for an elimination reaction rather than substitution.

  • Result: Formation of Vinyl Ether (

    
    ).
    
  • Prevention: Use weak bases or non-basic nucleophiles (

    
    , Potassium Phthalimide). Avoid temperatures >60°C.
    

Analytical Validation

How do you prove the substitution was successful?

-NMR Spectroscopy

NMR is the gold standard.[3] The shift of the methylene protons alpha to the functional group provides definitive proof.

Proton EnvironmentChemical Shift (

ppm)
Multiplicity
Bulk PEG (

)
~3.60Singlet (Broad)
Mesylate Precursor (

)
~4.30Triplet
Iodide Starting Material (

)
~3.25 Triplet
Azide Product (

)
~3.40 Triplet

Interpretation: A successful reaction is indicated by the disappearance of the triplet at 3.25 ppm and the appearance of a new triplet at 3.40 ppm .

Silver Nitrate Test (Qualitative)

Dissolve a small amount of product in ethanol and add aqueous


.
  • Positive for unreacted Iodide: Immediate yellow precipitate (

    
    ).
    
  • Negative (Clean Product): No precipitate (Azides do not precipitate silver).

References

  • March's Advanced Organic Chemistry. Nucleophilic Substitution at Aliphatic Carbon. Wiley-Interscience. (Standard mechanistic reference for kinetics and leaving group ability).
  • Bioconjugate Techniques (3rd Edition). Greg T. Hermanson. Academic Press.
  • Synthesis and facile end-group quantification of functionalized PEG azides . Journal of Polymer Science Part A. Available at: [Link] (Detailed NMR characterization of PEG-Azide vs PEG-Mesylate).

  • Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Available at: [Link] (General mechanistic overview).

  • Iodine-PEG as a unique combination for the metal-free synthesis . RSC Advances. Available at: [Link] (Demonstrates the reactivity profile of Iodine-PEG complexes).

Sources

Methodological & Application

Reaction of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane with amine nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation & Macrocyclization using 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Executive Summary

This technical guide details the optimization of nucleophilic substitution reactions involving This compound (CAS: 76871-59-5).[1][2] As a homobifunctional PEG-based electrophile, this molecule serves as a critical building block for two distinct classes of compounds: N-substituted monoaza-15-crown-5 macrocycles (via double alkylation of primary amines) and linear heterobifunctional PROTAC linkers (via controlled stoichiometry).[1]

Unlike its dichloro- or ditosyl- analogs, the diiodo- variant offers superior leaving group lability (


), enabling rapid kinetics at mild temperatures.[1] This guide addresses the specific challenges of preventing oligomerization during macrocyclization and controlling mono-alkylation in linear synthesis.

Chemical Mechanism & Reactivity Profile

The core transformation is a bimolecular nucleophilic substitution (


).[1][2][3] The terminal iodides are attacked by the lone pair of an amine nucleophile.[1]
The "Iodide Advantage"

While tosylates are common, the alkyl iodide moiety provides a specific advantage in sensitive total synthesis:

  • Kinetic Superiority: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol), lowering the activation energy.[1][2]

  • Finkelstein Logic: In many protocols, chlorides are converted to iodides in situ (Finkelstein reaction) to boost reactivity.[1][2] Using the isolated diiodide eliminates this step, removing the need for catalytic KI and simplifying purification.

Pathway Divergence

The reaction outcome is dictated strictly by concentration and stoichiometry :

  • Pathway A (Macrocyclization): Under High Dilution Conditions , a primary amine (

    
    ) reacts with both ends of the chain to close a 15-membered ring (Monoaza-15-crown-5).[1][2]
    
  • Pathway B (Linear Functionalization): Under High Concentration or excess amine, the amine attacks only one end (or two separate amines attack both ends), resulting in linear chains.[1][2]

Figure 1: Divergent reaction pathways based on concentration and stoichiometry.[1][2] High dilution favors the intramolecular formation of the aza-crown.

Protocol A: Synthesis of N-Substituted Monoaza-15-Crown-5

Application: Supramolecular chemistry, phase transfer catalysis, ion-selective sensors.[1] Target: Formation of a 15-membered ring containing 4 oxygens and 1 nitrogen.[1]

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Concentration < 0.02 M Critical. High dilution favors intramolecular ring closure over intermolecular polymerization.[1]
Solvent Acetonitrile (MeCN) Polar aprotic; supports

but allows easy removal.[1][2] DMF is a secondary choice.[1]
Base

(Anhydrous)
The

cation acts as a template , coordinating the polyether oxygens to pre-organize the chain for cyclization.[1][2]
Temperature Reflux (80-82°C) Provides energy to overcome the entropic penalty of cyclization.[1]
Step-by-Step Procedure
  • Preparation of Reagents:

    • Solution A: Dissolve this compound (1.0 eq, e.g., 458 mg, 1 mmol) in 50 mL dry Acetonitrile.

    • Solution B: Dissolve the Primary Amine (1.0 eq, e.g., Benzylamine) in 50 mL dry Acetonitrile.

    • Base Suspension: Suspend anhydrous

      
       (5.0 eq) in 100 mL dry Acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
      
  • The "Simultaneous Drop" (Pseudo-High Dilution):

    • Heat the Base Suspension to reflux.[1]

    • Using two separate syringe pumps or addition funnels, add Solution A and Solution B simultaneously and very slowly to the refluxing base suspension.[1]

    • Rate: Addition should take 4–8 hours.

    • Note: This keeps the instantaneous concentration of free reactants extremely low, statistically favoring the reaction of the amine with the other end of the same chain.

  • Reaction & Workup:

    • After addition is complete, reflux for an additional 12–16 hours.[1][2]

    • Cool to Room Temperature (RT). Filter off the inorganic salts (

      
       and formed 
      
      
      
      ).[2]
    • Evaporate the solvent under reduced pressure.[1][3]

  • Purification:

    • The residue is likely an oil.[1]

    • Dissolve in

      
      , wash with water (to remove linear oligomers which are more water-soluble/amphiphilic).[1][2]
      
    • Purify via Column Chromatography (Silica gel).[1][2]

    • Eluent:

      
       (95:5 to 90:10).[1][2] Iodide byproducts may stain; look for the spot that drags slightly (amine) and is UV active (if benzyl group used).[1][2]
      

Protocol B: Linear Linker Synthesis (PROTACs)

Application: Synthesis of heterobifunctional linkers (e.g., Alkyl-Halide + Amine) or homobifunctional diamines.[1][2]

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry Amine Excess (5-10 eq) Essential to prevent the "dumbbell" effect (two linkers on one amine) or polymerization.[1]
Temperature 40-60°C Milder heat is sufficient for linear substitution; reduces risk of elimination.[1]
Step-by-Step Procedure
  • Setup:

    • Dissolve the Amine (10 eq) in DMF or MeCN.[1] Add DIPEA (2.0 eq relative to the iodide).[1][2]

    • Note: If the amine is valuable/expensive, use 1.0 eq Amine + 1.0 eq Diiodide and accept a statistical mixture (requires difficult purification).[1][2] The excess amine method is preferred.[1]

  • Addition:

    • Dissolve this compound (1.0 eq) in minimal solvent.

    • Add the iodide solution dropwise to the stirring amine solution .[1]

    • Crucial: Adding Iodide to Amine ensures the amine is always in excess.[1]

  • Workup:

    • Monitor by TLC/LC-MS.[1][3][4] The di-iodide spot should disappear.[1]

    • Scavenging: If excess volatile amine was used, remove by rotary evaporation.[1][2] If non-volatile, use a cation-exchange cartridge (SCX-2) to capture the amine products, wash away non-basic impurities, and elute the product with ammonia/methanol.[2]

Analytical Validation (QC)

MethodExpected Observation
TLC

of product will be lower than the diiodide (more polar).[1] Iodine vapor is an excellent stain for PEG chains.[1]
1H NMR Reactant: Triplet at

ppm (

).[1] Product: Shift upfield to

ppm (

). Backbone: Large multiplet at

ppm (

).[1]
Mass Spec Look for

. Alert: If you see

, ensure it matches the cyclic form (same mass, but different fragmentation pattern usually).[1][2]

Troubleshooting & Safety

  • Issue: "The Black Tar"

    • Cause: Polymerization due to high concentration.[1]

    • Fix: Use the "Simultaneous Drop" technique (Protocol A).[1][2] Ensure solvent volume is sufficient (0.01 M final concentration).[1][2]

  • Issue: Low Yield of Macrocycle

    • Cause: Lack of Template Effect.

    • Fix: Switch base to

      
       or 
      
      
      
      .[1] The cation size (
      
      
      is ~1.02 Å) fits well within the 15-crown-5 cavity (1.7–2.2 Å), templating the closure.[2]
  • Safety:

    • Alkyl iodides are potential alkylating agents and should be treated as carcinogens .[1] Handle in a fume hood.

    • Quench waste with aqueous thiosulfate to neutralize residual iodine species.[1]

Workflow Diagram

Figure 2: Workflow for the high-dilution synthesis of macrocycles.

References

  • PubChem. (2025).[1] this compound | C10H20I2O4.[1][2] National Library of Medicine.[1] [Link][2]

  • Gokel, G. W., et al. (1982).[1][2] Synthesis of Aza-Crown Ethers. In Macrocyclic Polyether Syntheses. Springer.[1] (Foundational methodology for aza-crown synthesis via di-halides).

  • Bakó, P., et al. (2023).[1][2] d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis and Application. Symmetry, 15(9), 1714.[1][2] [Link][2]

Sources

Application of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane in hydrogel formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Crosslinking with 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Executive Summary

This compound (CAS 76871-59-5), often referred to as PEG5-Diiodide , is a high-precision bifunctional crosslinker. Unlike polydisperse PEG reagents, this molecule offers a discrete molecular weight (458.07 g/mol ) and a defined chain length (~1.8 nm extended), enabling the synthesis of hydrogels with highly regular mesh sizes.

Its primary application lies in the low-temperature crosslinking of nucleophilic polymers (polyamines, polyvinylpyridines, and thiols). The terminal iodine atoms serve as superior leaving groups compared to their chloro- or bromo- analogs (e.g., 1,14-dichloro-3,6,9,12-tetraoxatetradecane), facilitating rapid nucleophilic substitution (


) under mild conditions. This makes it indispensable for fabricating Gel Polymer Electrolytes (GPEs)  for lithium-ion batteries and cationic hydrogels  for gene delivery, where thermal preservation of the polymer backbone is critical.

Mechanism of Action: The Menschutkin Crosslink

The utility of this compound rests on the Menschutkin reaction —the quaternization of tertiary amines (or pyridines) by an alkyl halide.

  • Reactivity: The C-I bond is weaker and more polarizable than C-Cl or C-Br, lowering the activation energy for substitution.

  • Hydrophilicity: The internal tetraethylene glycol (PEG4-like) ether backbone confers water solubility and flexibility to the crosslink, preventing the brittleness often associated with short alkyl crosslinkers (e.g., 1,6-diiodohexane).

  • Network Formation: Reaction with a polymer containing pendant nucleophiles (e.g., Poly(4-vinylpyridine)) creates a permanent, charged quaternary ammonium crosslink.

Figure 1: Reaction Pathway

ReactionMechanism P4VP Poly(4-vinylpyridine) (Nucleophile) Transition SN2 Transition State (Polar Aprotic Solvent) P4VP->Transition Linker 1,14-Diiodo-3,6,9,12- tetraoxatetradecane (Electrophile) Linker->Transition Network Crosslinked Cationic Hydrogel Network Transition->Network Quaternization Byproduct Iodide Counter-ions (I-) Transition->Byproduct

Caption: Mechanism of crosslinking Poly(4-vinylpyridine) with PEG5-Diiodide via nucleophilic substitution.

Application 1: Conductive Gel Polymer Electrolytes (GPE)

This protocol describes the fabrication of a semi-interpenetrating network (semi-IPN) or chemically crosslinked gel used in solid-state batteries. The PEG spacer facilitates lithium ion transport, while the pyridinium crosslinks provide mechanical stability.

Materials Required
ComponentSpecificationRole
Polymer Poly(4-vinylpyridine) (P4VP), Mw ~60kBackbone
Crosslinker This compound Crosslinking Agent
Solvent Nitromethane or DMF (Anhydrous)Reaction Medium
Plasticizer Propylene Carbonate (PC)Ion mobility enhancer
Salt (Optional) Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)Charge carrier
Experimental Protocol

Step 1: Polymer Dissolution

  • Dissolve 1.0 g of P4VP in 10 mL of anhydrous nitromethane/DMF (1:1 v/v) in a glass vial.

  • Stir magnetically at room temperature for 2 hours until a homogeneous, clear solution is obtained.

Step 2: Crosslinker Integration

  • Calculate the molar ratio of pyridine units to crosslinker. A 10:1 molar ratio (Pyridine:Diiodide) is standard for a flexible gel.

    • Calculation: P4VP monomer unit Mw = 105.14 g/mol . 1.0 g P4VP ≈ 9.5 mmol pyridine units.

    • Target 10% crosslinking: Need 0.95 mmol of diiodide.

    • Mw of Diiodide = 458.07 g/mol .[1] Mass required = 0.95 mmol * 458.07 mg/mmol ≈ 435 mg .

  • Add 435 mg of this compound to the solution.

  • Critical Step: Vortex immediately for 30 seconds. The solution will remain clear.

Step 3: Casting and Gelation (Sol-Gel Transition)

  • Pour the mixture into a Teflon mold or onto a glass substrate (for thin films).

  • Cover with aluminum foil to prevent rapid solvent evaporation and protect from light (iodides are light-sensitive).

  • Incubate in an oven at 60°C for 12–24 hours .

    • Note: Unlike chloride crosslinkers which require >80°C, the iodide reacts efficiently at 60°C.

  • Validation: Perform an inversion test. The vial/mold should be inverted; if the mass does not flow, gelation is complete.

Step 4: Purification & Swelling

  • Immerse the gel in excess acetonitrile or ethanol for 24 hours to remove unreacted crosslinker.

  • Dry under vacuum at 40°C.[2]

Application 2: Supramolecular "Slide-Ring" Hydrogel Precursors

The diiodide is used to synthesize polyrotaxane crosslinkers . By reacting the diiodide with terminal amines of an axle molecule (after threading cyclodextrins), bulky stoppers are attached, locking the mechanical bond.

Protocol Overview
  • Threading: Mix

    
    -cyclodextrin (saturated aqueous solution) with a diamine-PEG-diamine axle. Sonicate to form the pseudorotaxane (white precipitate).
    
  • Stoppering: React the pseudorotaxane with a bulky electrophile. Alternatively, use this compound to link two pseudorotaxanes together or to attach the pseudorotaxane to a secondary polymer backbone via amine alkylation.

  • Reaction Conditions: The reaction must be performed in a solvent that does not unthread the cyclodextrins (typically water/DMF mixtures) at mild temperatures (40°C), which is only possible due to the high reactivity of the iodide leaving group.

Comparative Analysis: Why Choose the Diiodide?

The choice of leaving group significantly impacts the hydrogel synthesis workflow.

Feature1,14-Diiodo- (This Product) 1,14-Dichloro- AnalogGlutaraldehyde
Reactivity High (

at 40-60°C)
Low (Requires >80°C or Catalyst)High (Schiff Base)
Stability Light Sensitive (Store Dark)StableOxidation prone
Bond Type Quaternary Ammonium (Permanent, Charged)Quaternary AmmoniumImine (Reversible/Hydrolyzable)
Biocompatibility Good (Iodide is generally non-toxic)GoodPoor (Toxic residues)
Mesh Control Exact (Discrete PEG5 length)ExactVariable (Oligomerizes)

Troubleshooting & Optimization

Figure 2: Experimental Workflow & Troubleshooting

Workflow Start Start: Mix Polymer + Diiodide Check Check Solubility Start->Check Check->Start Precipitate? Change Solvent Heat Incubate at 60°C Check->Heat Clear Test Inversion Test Heat->Test Success Gel Formed Test->Success No Flow Fail Liquid State Test->Fail Flows Fail->Start Increase Conc. (>10%) Fail->Heat Extend Time (+12h)

Caption: Decision tree for optimizing the gelation process.

  • Issue: Gel turns yellow/brown.

    • Cause: Oxidation of iodide (

      
      ) to iodine (
      
      
      
      ).
    • Fix: Add a trace amount of sodium thiosulfate or perform the reaction under nitrogen/argon atmosphere. Ensure the reaction vessel is wrapped in foil.

  • Issue: No gelation.

    • Cause: Concentration below Critical Gelation Concentration (CGC).

    • Fix: Increase polymer concentration to >10 wt%. Ensure the solvent is anhydrous (water can solvate ions and reduce nucleophilicity in some organic reactions, though less critical for Menschutkin).

References

  • Gokel, G. W., et al. (1981). "Membrane transport systems. I. Synthesis and characterization of carriers for a proton driven alkali metal cation pump." Canadian Journal of Chemistry, 59(12), 1724–1733. Link

  • BenchChem. (2025).[3] "1,14-Dichloro-3,6,9,12-tetraoxatetradecane and Shorter Dichloro-PEG Chains in Bioconjugation and Drug Delivery." BenchChem Technical Guides. Link

  • Haddleton, D. M., et al. (2018). "PEG–poly(vinyl pyridine)-based triblock copolymers prepared by RAFT polymerization as novel gel polymer electrolytes."[4] Polymer Chemistry, 9, 5190-5199. Link

  • Smith, D. K., et al. (2012). "Supramolecular Hydrogels for Reagent and Catalyst Delivery." White Rose eTheses Online. Link

Sources

Strategic PEGylation: Site-Specific Disulfide Bridging via Diiodo Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEG-042

Executive Summary & Strategic Rationale

In the landscape of therapeutic protein modification, traditional amine-based PEGylation (random lysine conjugation) often results in heterogeneous mixtures and loss of biological activity due to steric hindrance at the active site. While cysteine-selective PEGylation using maleimides offers site-specificity, it suffers from two critical flaws:

  • Structural Instability: Reducing a native disulfide bond to generate free thiols can destabilize the protein’s tertiary structure.

  • Retro-Michael Addition: Maleimide-thiol adducts are susceptible to exchange reactions in plasma (retro-Michael pathway), leading to premature drug release and off-target toxicity.

The Solution: Disulfide Bridging with Diiodo Linkers. This protocol details the use of 1,3-bis(iodo) alkylating reagents (Diiodo Linkers) to re-bridge reduced disulfide bonds. Unlike maleimides, diiodo linkers undergo a double nucleophilic substitution (


) reaction, forming a stable 3-carbon bridge. This "staples" the protein structure back together while attaching the PEG moiety, ensuring retained stability, homogeneity, and elimination of retro-Michael instability.

Mechanism of Action

The chemistry relies on the superior leaving group ability of iodine in a bis-alkylation sequence.

Mechanistic Pathway (Graphviz)

DisulfideBridging Native Native Protein (Intact Disulfide) Reduced Reduced Protein (Free Dithiols) Native->Reduced Reduction Intermediate Intermediate (Mono-Alkylated) Reduced->Intermediate 1st Nucleophilic Attack (Fast) Bridged Stable PEG-Conjugate (Thioether Bridge) Intermediate->Bridged 2nd Nucleophilic Attack (Cyclization) Iodide Release of 2 x I- Intermediate->Iodide Leaving Group TCEP Reductant (TCEP/DTT) TCEP->Reduced Linker Diiodo-PEG Reagent Linker->Intermediate

Figure 1: Reaction pathway for disulfide bridging. The reduced cysteines sequentially displace iodine atoms, reforming a rigid bridge.

Materials & Reagents

Critical Quality Attribute (CQA): Reagent purity is paramount. Free iodine or hydrolyzed linkers will lower yield.

ComponentSpecificationPurpose
Target Protein >95% Purity, accessible disulfideSubstrate.
Diiodo-PEG Reagent linear or branched (e.g., 10-40 kDa)The bridging linker.
Reductant TCEP-HCl (Tris(2-carboxyethyl)phosphine)Selective reduction of disulfides. Preferred over DTT as it is non-thiol (avoids competition).
Conjugation Buffer 50 mM Sodium Phosphate, pH 7.8 - 8.0Slightly basic pH is critical to deprotonate cysteines (

) into reactive thiolates.
EDTA 5 - 10 mMChelates divalent cations that catalyze disulfide re-oxidation.
Organic Solvent DMSO or DMF (Anhydrous)Solubilizes the hydrophobic diiodo core of the PEG reagent.

Step-by-Step Protocol

Phase 1: Protein Preparation & Reduction

Objective: Liberate thiols without denaturing the protein.

  • Buffer Exchange: Ensure protein is in Conjugation Buffer (pH 7.8) containing 10 mM EDTA. Remove any amine-containing buffers (Tris) if they might interfere, though thiols are the primary target here.

    • Note: Concentration should be 1–5 mg/mL.

  • Reduction: Add TCEP at a molar ratio of 1.5 to 2.0 equivalents per disulfide bond.

    • Why TCEP? Unlike DTT, TCEP is stable at pH 8.0 and does not contain thiols, so it does not need to be removed before adding the diiodo linker (unless the linker is extremely sensitive).

  • Incubation: Incubate at 4°C for 60 minutes or Room Temp (RT) for 30 minutes.

    • Validation: Verify reduction using Ellman’s Reagent (DTNB) if establishing a new protocol. You should see an increase in absorbance at 412 nm.

Phase 2: Conjugation (Bis-Alkylation)

Objective: "Staple" the disulfide before it re-oxidizes naturally.

  • Reagent Preparation: Dissolve the Diiodo-PEG reagent in anhydrous DMSO/DMF to create a 10 mM stock.

    • Caution: Diiodo compounds are light-sensitive. Work in low light or use amber tubes.

  • Addition: Slowly add the Diiodo-PEG to the reduced protein solution.

    • Ratio: Use 0.9 to 1.1 molar equivalents of PEG per disulfide.

    • Expert Insight: Unlike maleimides (where excess is common), stoichiometry is vital here. Excess diiodo reagent can lead to "mono-alkylation" of two different cysteines without bridging, or crosslinking two different protein molecules (dimerization). Aim for 1:1 stoichiometry.

  • Reaction: Incubate at 4°C for 4–12 hours or RT for 2–4 hours. Gentle rotation.

    • pH Check: Ensure pH stays > 7.[1]5. If pH drops, the reaction rate slows drastically.

  • Quenching: Add excess Cysteine or Mercaptoethanol (10 mM) to quench unreacted iodine sites.

Phase 3: Purification & Characterization

Objective: Remove non-bridged species and free PEG.

  • IEX/SEC: Use Cation Exchange (CEX) or Size Exclusion Chromatography (SEC).

    • Expectation: The PEGylated protein will elute significantly earlier in SEC due to the large hydrodynamic radius of PEG.

  • Analysis: Run SDS-PAGE (Non-reducing).

    • Success Criteria: A distinct band shift corresponding to Protein + PEG MW.

    • Failure Mode: If you see a "ladder" (dimers/trimers), the protein concentration was too high, or reagent ratio was too high.

Experimental Workflow Diagram

Workflow Start Start: Purified Protein (1-5 mg/mL) Step1 Step 1: Reduction Add TCEP (2 eq/disulfide) Incubate 30 min @ RT Start->Step1 Step2 Step 2: Conjugation Add Diiodo-PEG (1 eq) pH 7.8-8.0, 4 hours Step1->Step2 Do not remove TCEP (if compatible) Step3 Step 3: Quenching Add 10mM Cysteine Step2->Step3 Step4 Step 4: Purification SEC or IEX Chromatography Step3->Step4 End Final QC (SDS-PAGE / HPLC) Step4->End

Figure 2: Operational workflow for diiodo-based disulfide bridging.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation Hydrophobic diiodo core or high protein conc.Add 10-20% glycerol or reduce protein concentration to <1 mg/mL.
Low Yield (<20%) pH too low (Thiols protonated).Adjust buffer to pH 8.0. Reaction is pH-dependent (

).
Dimerization (Protein-Protein) Protein concentration too high.Dilute protein.[1][2] High conc favors intermolecular crosslinking over intramolecular bridging.
Incomplete Bridging (Free Thiols) Reagent hydrolysis or oxidation.Use fresh TCEP. Ensure Diiodo reagent is fresh and stored in dark/dry conditions.

References

  • Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312-313.

    • Foundational text on disulfide bridging concepts.
  • Brocchini, S., et al. (2008). "Disulfide bridge based PEGylation of proteins." Advanced Drug Delivery Reviews, 60(1), 3-12.

    • Comprehensive review of bis-alkylation str
  • Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry, 18(1), 61-76.

    • Detailed chemistry on the 3-carbon bridge form
  • Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132-136.

    • Comparison of bridging technologies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for PEGylation

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for PEGylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is structured in a question-and-answer format to directly address the challenges you may face when optimizing the critical parameters of reaction temperature and time.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why are temperature and time considered critical parameters in PEGylation?

Temperature and time are the primary levers controlling the kinetics and outcome of your PEGylation reaction.[1] Their interplay dictates the reaction rate, the extent of PEGylation, and the prevalence of undesirable side reactions.[2]

  • Reaction Rate: Generally, increasing the temperature accelerates the rate of the covalent bond formation between the PEG reagent and the target functional group on the protein.[1]

  • Side Reactions: Temperature also accelerates competing reactions. For N-hydroxysuccinimide (NHS) esters, the most significant side reaction is hydrolysis, where the ester is inactivated by water.[2] At excessively high temperatures, proteins can denature or aggregate, reducing the yield of the desired product.[1][3]

  • Reaction Time: The duration of the reaction determines the extent of completion. Insufficient time leads to low yield, while excessive time can increase the formation of multi-PEGylated species and byproducts, especially if the PEG reagent is in high molar excess.[1][4]

Optimizing these two parameters is a balancing act to maximize the yield of the desired conjugate while minimizing protein degradation and reagent hydrolysis.

Q2: How does temperature specifically affect the stability of common PEG reagents?

The stability of your activated PEG reagent is highly temperature-dependent, particularly in aqueous buffers.

  • NHS-Esters: These are highly susceptible to hydrolysis, which increases significantly with both pH and temperature.[2][5] At room temperature (20-25°C) and a pH of 8.5, the half-life of an NHS ester can be as short as 10 minutes.[2] Lowering the temperature to 4°C drastically reduces the rate of hydrolysis, extending the reagent's half-life to several hours and providing a wider window for the desired conjugation to occur.[2]

  • Maleimides: While the thiol-maleimide reaction itself is rapid, the maleimide group can also undergo hydrolysis at higher pH values, opening the ring to form an unreactive maleamic acid. The primary concern for thiol-maleimide reactions, however, is often the stability of the thiol group on the protein, which can oxidize at higher temperatures to form disulfide-linked dimers.[6][7]

  • Aldehydes: Aldehyde-mediated PEGylation (reductive amination) is generally more stable against simple hydrolysis compared to NHS esters. However, the overall reaction kinetics and selectivity can still be temperature-dependent. For some proteins, a reduced reaction temperature can improve selectivity for the desired product.[1][8]

This interplay is visualized in the diagram below, showing that the optimal temperature is a compromise between achieving a practical reaction rate and minimizing competing side reactions.

G cluster_temp Reaction Temperature Temp Temperature Rate Desired Reaction Rate (PEG Conjugation) Temp->Rate Increases Hydrolysis Side Reaction Rate (e.g., NHS Hydrolysis) Temp->Hydrolysis Increases Degradation Side Reaction Rate (Protein Denaturation/ Aggregation) Temp->Degradation Increases (at high temps) Yield Optimal Product Yield Rate->Yield Contributes to Hydrolysis->Yield Reduces Degradation->Yield Reduces

Caption: Interdependence of temperature and reaction outcomes.

Troubleshooting Guides

Issue 1: My PEGylation yield is very low or non-existent.

This is the most common issue faced by researchers. A systematic check of temperature and time, in conjunction with other parameters, is crucial.

Q: I ran my NHS-ester reaction at room temperature for 1 hour and see very little product. What went wrong?

A: The most likely cause is the rapid hydrolysis of your NHS-ester PEG reagent.[2] At room temperature and neutral-to-alkaline pH, a significant portion of your reagent may have been inactivated before it could react with the protein.

Solutions & Causality:

  • Lower the Temperature: Perform the reaction at 4°C (on ice). This dramatically slows the rate of hydrolysis, giving the PEG reagent more time to react with the protein's primary amines.[2]

  • Increase the Reaction Time: Because lowering the temperature slows all reactions, you must compensate by increasing the incubation time. A reaction that takes 1-2 hours at room temperature may require 4 hours to overnight incubation at 4°C.[2][9]

  • Verify Other Parameters: Low yield is often multi-factorial. Ensure your buffer does not contain competing primary amines (like Tris) and that the pH is optimal (typically 7.0-8.5 for NHS esters).[10]

Q: My thiol-maleimide reaction yield is poor, and I see protein dimers on my gel. How can I fix this?

A: The presence of dimers strongly suggests that the free thiol groups on your protein are oxidizing to form intermolecular disulfide bonds, a process that can be accelerated by temperature and the presence of oxygen.[6][7]

Solutions & Causality:

  • Exclude Oxygen: Degas your buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[6]

  • Control Temperature: While thiol-maleimide reactions are often run at room temperature for 2-4 hours, if you observe degradation or dimerization, moving the reaction to 4°C for a longer duration (e.g., overnight) can improve the outcome.[7][9]

  • Add a Chelating Agent: Traces of metal ions can catalyze thiol oxidation. Including a small amount of EDTA (e.g., 1-2 mM) in your reaction buffer can chelate these ions and protect the thiol groups.[11]

Issue 2: My analysis shows multiple PEGylated species (e.g., mono-, di-, multi-PEGylated), but I want a homogenous mono-PEGylated product.

Achieving a homogenous product is key to a successful therapeutic. Polydispersity often results from reaction conditions that are too harsh or run for too long.

Q: How can I use temperature and time to favor mono-PEGylation over multi-PEGylation?

A: To favor mono-PEGylation, you need to stop the reaction when the concentration of the mono-PEGylated species is at its maximum, before significant amounts of di- and multi-PEGylated products have formed.

Solutions & Causality:

  • Perform a Time-Course Experiment: This is the most critical step. Set up a single, larger reaction and withdraw aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h). Immediately quench each aliquot and analyze it by a suitable method like SDS-PAGE or SEC-HPLC.[1][12] This will reveal the optimal time to stop the reaction to maximize your desired product.

  • Reduce the Reaction Temperature: Lowering the temperature slows the overall reaction rate, effectively stretching out the timeline. This provides a wider, more forgiving window to quench the reaction at the optimal point for mono-PEGylation.[8] Selectivity can often be optimized by choosing a shorter reaction time and a reduced reaction temperature.[8]

  • Optimize Molar Ratio Concurrently: While adjusting time and temperature, also consider reducing the molar excess of the PEG reagent. A high excess drives the reaction towards multi-PEGylation.[4] Systematically lowering the ratio in concert with optimizing time and temperature is key to achieving high mono-PEGylation yields.

G cluster_workflow Troubleshooting Low Yield Start Low PEGylation Yield Detected Check_pH Is Reaction Buffer pH Optimal? Start->Check_pH Check_Ratio Is PEG:Protein Molar Ratio Sufficient? Check_pH->Check_Ratio Yes Adjust_pH Adjust pH / Use Non-Interfering Buffer Check_pH->Adjust_pH No Check_TempTime Are Temp/Time Optimized? Check_Ratio->Check_TempTime Yes Adjust_Ratio Increase Molar Ratio Check_Ratio->Adjust_Ratio No Check_Reagent Is PEG Reagent Active? Check_TempTime->Check_Reagent Yes Adjust_TempTime Run Temp/Time Course Study (e.g., 4°C vs RT) Check_TempTime->Adjust_TempTime No End Improved Yield Check_Reagent->End Yes Use_Fresh Use Fresh PEG Reagent Check_Reagent->Use_Fresh No Adjust_pH->Check_Ratio Adjust_Ratio->Check_TempTime Adjust_TempTime->Check_Reagent Use_Fresh->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting low PEGylation yield.

Data & Protocols

Table 1: General Starting Conditions for Common PEGylation Chemistries

This table provides empirically derived starting points for your optimization experiments. The optimal conditions for your specific protein must be determined experimentally.[13]

PEGylation ChemistryTarget GroupTypical pH RangeRecommended Starting TemperatureTypical Reaction TimeKey Considerations
NHS-Ester Primary Amines (Lys, N-terminus)7.0 - 8.5[10]4°C (on ice)4 - 24 hoursBalances amine reactivity with NHS-ester hydrolysis.[2] Avoid amine-containing buffers (e.g., Tris).[10]
Maleimide Thiols (Cysteine)6.5 - 7.5[10]Room Temp (20-25°C) or 4°C2 - 4 hours (RT) or Overnight (4°C)[9]Reaction is highly specific. Lower pH increases stability but slows the reaction.[14] Exclude O₂ to prevent disulfide bonds.[6]
Aldehyde (Reductive Amination)Primary Amines (N-terminus favored at lower pH)5.0 - 7.0[15]Room Temp (20-25°C)2 - 24 hoursRequires a reducing agent (e.g., NaCNBH₃). Lower pH can increase N-terminal selectivity.[16]

Experimental Protocol: Optimizing Temperature and Time via a Matrix Experiment

Objective: To empirically determine the optimal reaction time and temperature for achieving the highest yield of the desired mono-PEGylated conjugate for a specific protein and PEG reagent.

Materials:

  • Protein stock solution in a reaction-compatible buffer (e.g., PBS, pH 7.4).

  • Activated PEG reagent (e.g., mPEG-NHS), freshly prepared in a suitable solvent (e.g., DMSO).

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Quenching Solution (e.g., 1M Tris-HCl or Glycine, pH 8.0).

  • Ice bucket and water bath/incubator set to room temperature (25°C).

  • Analysis equipment: SDS-PAGE system or SEC-HPLC.[12][17]

Methodology:

  • Reaction Setup:

    • Prepare two master mixes of the protein in the reaction buffer, sufficient for all time points. One will be for the 4°C reaction, the other for the 25°C reaction.

    • Equilibrate one master mix on ice and the other at 25°C for 15 minutes.

    • Calculate the volume of PEG reagent needed for the entire experiment based on your desired molar ratio (e.g., 10:1 PEG:protein).

  • Initiate the Reaction:

    • At time T=0, add the calculated amount of PEG reagent to each master mix. Mix gently but thoroughly by pipetting.

    • Immediately return the 4°C reaction mix to the ice bucket and leave the 25°C mix at room temperature.

  • Time-Course Sampling:

    • At each designated time point (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an equal volume aliquot (e.g., 20 µL) from both the 4°C and 25°C reactions.

    • Immediately add the aliquot to a tube containing a molar excess of quenching solution (e.g., 2 µL of 1M Tris-HCl) to stop the reaction. Mix well.

    • Label each tube clearly with the temperature and time point.

  • Analysis:

    • Prepare all quenched samples for analysis. For SDS-PAGE, mix with loading buffer and heat as required. For HPLC, dilute as necessary in the mobile phase.

    • Run all samples, including an unreacted protein control (T=0), on the same SDS-PAGE gel or in the same HPLC sequence for accurate comparison.[18]

    • SDS-PAGE: Visualize the gel. The PEGylated protein will migrate slower (appear at a higher molecular weight) than the unreacted protein. Use densitometry to quantify the percentage of unreacted, mono-PEGylated, and multi-PEGylated protein at each time point for both temperatures.

    • SEC-HPLC: Integrate the peak areas corresponding to the unreacted protein and the different PEGylated species. The PEGylated species will elute earlier than the native protein.[19]

  • Data Interpretation:

    • Plot the percentage of mono-PEGylated product versus time for both temperatures.

    • Identify the condition (temperature and time) that yields the highest percentage of the mono-PEGylated product with the lowest amount of unreacted protein and multi-PEGylated byproducts. This is your optimal condition.

This systematic approach provides a robust, self-validating method to optimize two of the most critical parameters in your PEGylation workflow, ensuring reproducibility and maximizing the yield of your desired product.

References

  • D'Souza, A. A., & De la Torre, L. G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chen, Y., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry. Available at: [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Available at: [Link]

  • Moosmann, A., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Available at: [Link]

  • Mohammadi, M., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. SciSpace. Available at: [Link]

  • Kumar, S. S., & Kumar, M. N. (2011). Continuous flow microreactor for protein PEGylation. PMC - NIH. Available at: [Link]

  • Fee, C. J., & Van Alstine, J. M. (2013). Optimization of Random PEGylation Reactions by Means of High Throughput Screening. Biotechnology and Bioengineering. Available at: [Link]

  • Bouhaouala-Zahar, B., et al. (2018). Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. PubMed. Available at: [Link]

  • ResearchGate. (2014). Stability of NHS esters of mPEG5k under accelerated conditions. Available at: [Link]

  • McKinnon, D. D., et al. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available at: [Link]

  • Morar, A. S. (2005). Protein PEGylation: A Structural Approach. BioPharm International. Available at: [Link]

  • ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. Available at: [Link]

  • JenKem Technology. (2021). Activated PEGs for Thiol PEGylation. Available at: [Link]

  • ResearchGate. (2011). Monitoring the PEGylation reaction by SDS-PAGE. Available at: [Link]

  • Lund University Publications. (2013). Optimization of a PEGylation process. Available at: [Link]

  • Li, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). PMC - NIH. Available at: [Link]

  • Moosmann, A., et al. (2011). Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment. PubMed. Available at: [Link]

  • IDOSI Publications. (2013). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Available at: [Link]

  • González-Valdez, J., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Chemical Engineering. Available at: [Link]

  • Francis, G. E., & Roberts, M. J. (2004). Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]

  • ResearchGate. (2016). Which temperature is the best for EDC/NHS reaction?. Available at: [Link]

  • Jevsevar, S., et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. European Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2025). PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydrolysis inhibition and solvent effect. Available at: [Link]

  • Ancia, A., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1‐antitrypsin. ORBi. Available at: [Link]

Sources

Troubleshooting incomplete conversion of diiodo PEG linker

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Troubleshooting Incomplete Conversion of Diiodo-PEG Linkers

Executive Summary

In the synthesis of bifunctional linkers for PROTACs, ADCs, and multivalent scaffolds, Diiodo-PEG (


)  is a critical electrophilic intermediate. It is preferred over tosylates or mesylates for its superior leaving group ability in 

reactions.

However, "incomplete conversion" is a frequent bottleneck, manifesting in two distinct ways:

  • Synthesis Failure: Incomplete iodination of the PEG-diol starting material (yielding Mono-iodo/Mono-hydroxyl species).

  • Utilization Failure: Incomplete nucleophilic substitution of the diiodo linker into the final product (e.g., Diazide, Diamine, or Thioether), yielding mono-substituted impurities.

This guide provides a diagnostic framework to distinguish these issues and actionable protocols to resolve them.

Module 1: Diagnostic Framework (Is it truly incomplete?)

Before altering reaction conditions, you must confirm the species present. PEG backbones generate a massive signal at


 3.6 ppm in 

H NMR, often obscuring end-group functionalization.

Critical Diagnostic:


H NMR Chemical Shifts (in 

)
Use the table below to identify the specific failure mode.
Functional GroupStructureChemical Shift (

ppm)
MultiplicityDiagnostic Note
Iodide (Reactant)

3.25 TripletDistinct upfield signal. If this persists, conversion is incomplete.
Azide (Product)

3.38 TripletOften overlaps with the PEG backbone shoulder.
Hydroxyl (Impurity)

3.70 - 3.75 TripletDownfield of backbone. Indicates hydrolysis or bad starting material.
Vinyl Ether (Side Product)

6.50 (d), 4.18 (dd) DoubletsCRITICAL: Indicates elimination (E2). Reaction is too basic or too hot.
Visual Troubleshooting Logic

TroubleshootingFlow Start Issue: Incomplete Conversion NMR Step 1: 1H NMR Analysis (Focus on 3.25 ppm & 6.5 ppm) Start->NMR CheckI Is the Triplet at 3.25 ppm still present? NMR->CheckI CheckVinyl Are there peaks at 6.5 ppm (Doublet)? CheckI->CheckVinyl Yes (Stalled) YieldLow Issue: Product Instability or Workup Loss CheckI->YieldLow No (Consumed) Elimination DIAGNOSIS: E2 Elimination Cause: Base too strong/bulky Action: Switch to weak base (K2CO3) or lower Temp CheckVinyl->Elimination Yes Kinetics DIAGNOSIS: Kinetic Stall (SN2) Cause: Poor solvation/nucleophilicity Action: Switch to DMF, increase conc., add catalyst (NaI, 18-crown-6) CheckVinyl->Kinetics No

Figure 1: Decision tree for diagnosing incomplete conversion based on NMR signatures.

Module 2: Troubleshooting Specific Failure Modes

Scenario A: The "Stalled" Reaction (Kinetic Issues)

Symptom: NMR shows unreacted


 (3.25 ppm) remaining after 24 hours. No vinyl peaks.
Mechanism: The reaction is a bimolecular nucleophilic substitution (

).[1] Rate

.

Root Causes & Solutions:

  • Solvent Shell Effect:

    • Problem: In protic solvents (MeOH,

      
      ) or low-polarity solvents (THF), the nucleophile is "caged" by solvation, reducing its energy.
      
    • Solution: Switch to Dipolar Aprotic Solvents (DMF, DMSO, or NMP). These solvate the cation (

      
      , 
      
      
      
      ) but leave the anion (nucleophile) "naked" and highly reactive.
    • Protocol Adjustment: Perform reaction in dry DMF at 0.1 M to 0.2 M concentration.

  • Stoichiometry:

    • Problem: Using 2.0 equivalents of nucleophile for a bifunctional linker is statistically guaranteed to leave mono-substituted impurities.

    • Solution: Use excess nucleophile (minimum 3.0 - 5.0 equivalents relative to the diiodo-PEG).

  • Finkelstein Catalysis (The "Kick"):

    • If reacting with a nucleophile weaker than Iodide (e.g., certain amines or carboxylates), the reaction reaches equilibrium.

    • Solution: Add a catalytic amount of Tetrabutylammonium iodide (TBAI) . While Iodide is the leaving group, soluble Iodide sources can keep the equilibrium active and help solubilize the transition state in organic media.

Scenario B: The "Elimination" Trap (Side Reactions)

Symptom: Appearance of vinyl protons (


 6.5 ppm). Yield of desired product is low despite consumption of starting material.
Mechanism: E2 Elimination competes with 

. The base deprotonates the

-carbon, kicking out the Iodide and forming a vinyl ether.

Root Causes & Solutions:

  • Basicity vs. Nucleophilicity:

    • Problem: Using strong bases (NaH, NaOH, KOtBu) or bulky bases (TEA, DIPEA) promotes elimination, especially upon heating.

    • Solution: Use non-nucleophilic, weak bases .

      • Recommended:

        
         or 
        
        
        
        in Acetone or DMF.
      • Alternative: If generating an alkoxide nucleophile, ensure the counter-ion is tightly bound or use lower temperatures.

  • Temperature Control:

    • Problem: Elimination has a higher activation energy than substitution. Heating a stalled reaction often triggers elimination rather than conversion.

    • Solution: Do not exceed 60°C for Diiodo-PEGs in basic conditions. If the reaction is slow, increase concentration, not temperature.

Scenario C: "Dead" Starting Material

Symptom: The Diiodo-PEG starting material is dark brown or violet. Cause: Oxidation of iodide to molecular iodine (


) and formation of peroxides in the PEG chain.
Solution:
  • Wash: Dissolve Diiodo-PEG in DCM and wash with

    
     (Sodium Thiosulfate) until the organic layer is colorless.
    
  • Dry: Dry over

    
     and concentrate.
    
  • Store: Always store Diiodo-PEGs at -20°C, protected from light, under Argon.

Detailed Protocol: High-Fidelity Conversion to Diazide

This protocol addresses the most common application: converting Diiodo-PEG to Diazide-PEG (Click Chemistry precursor).

Reagents:

  • Diiodo-PEG (1.0 equiv)

  • Sodium Azide (

    
    ) (5.0 equiv) - Caution: Toxic/Explosive
    
  • Solvent: Anhydrous DMF (0.2 M concentration relative to PEG)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diiodo-PEG in anhydrous DMF.

  • Addition: Add

    
     (5.0 equiv) in one portion.
    
    • Note:

      
       is not fully soluble in DMF; the reaction will be a suspension. This is normal.
      
  • Reaction: Seal under Argon. Stir vigorously at 50°C for 12–16 hours.

    • Why 50°C? High enough to drive

      
      , low enough to prevent thermal decomposition of the azide or elimination of the iodide.
      
  • Workup (Critical for Purity):

    • Dilute with DCM (10x volume).[2]

    • Wash 1: Water (removes excess

      
       and DMF).
      
    • Wash 2: Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Analysis: Check NMR. The triplet at 3.25 ppm should be completely gone.

Mechanistic Visualization ( vs E2)

Understanding the competition between Substitution and Elimination is key to troubleshooting.

ReactionPathways cluster_0 Desired Pathway (SN2) cluster_1 Undesired Pathway (E2) SM Diiodo-PEG (I-CH2-CH2-O-) TS_SN2 Transition State (Backside Attack) SM->TS_SN2  Low Temp Polar Aprotic TS_E2 Transition State (Proton Abstraction) SM->TS_E2  High Temp Strong Base Nuc Nucleophile/Base (Nu:-) Nuc->TS_SN2 Nuc->TS_E2 Product Substituted Product (Nu-CH2-CH2-O-) TS_SN2->Product SideProduct Vinyl Ether (CH2=CH-O-) TS_E2->SideProduct

Figure 2: Kinetic competition between Substitution (


) and Elimination (E2). High temperatures and strong bases favor the red path (Elimination).

Frequently Asked Questions (FAQs)

Q: Can I purify the Diiodo-PEG from the Mono-iodo impurity using silica chromatography? A: It is extremely difficult. Both species are polar and streak on silica.

  • Better approach: Ensure the iodination of the diol is quantitative before starting. Use the Appel Reaction (

    
    , Imidazole) with 3.0 equivalents of reagents per hydroxyl group. If you must purify, use Dialysis  (if MW > 1kDa) or Reverse Phase (C18) Flash Chromatography  (Water/Acetonitrile gradient).
    

Q: My NMR shows a forest of peaks around 3.6 ppm. How do I integrate? A: Do not try to integrate the backbone. Set the integration of the backbone to the theoretical number of protons (e.g., for PEG-400, approx 36H). Then check the integration of the diagnostic triplet at 3.25 ppm. If it integrates to < 2.0 (for a bifunctional linker), you have incomplete conversion.

Q: Why is my product turning yellow over time? A: Iodide ions (


) released during the reaction can oxidize to Iodine (

) in air. This does not necessarily mean the linker is degrading, but free Iodine can react with sensitive payloads (e.g., tyrosine residues in proteins). Always perform a thiosulfate wash during workup to remove free iodine.

References

  • Appel Reaction for PEG Iodination: Niu, Y., et al. (2023). "Optimization of PEG-Linker Synthesis." Journal of Organic Chemistry. (Standard protocol for converting PEG-OH to PEG-I using ).
  • NMR Characterization of PEGs

    • Dust, J. M., et al. (2018).[4] "Proton NMR characteristics of polyethylene glycol and derivatives." ResearchGate.[4]

    • Key Insight: Defines the specific chemical shifts of terminal functional groups in DMSO-d6 and CDCl3.
  • Nucleophilic Substitution vs Elimination

    • Master Organic Chemistry. (2023).[5][6][7] "Substitution vs Elimination: Identifying the Pathway."

    • Key Insight: Explains the role of basicity and temper
  • PEG Linker Stability in ADCs

    • PurePEG Technical Guides. (2025). "Common Pitfalls in PEG Linker Selection."

    • Key Insight: Discusses the impact of linker length and stability on downstream conjug

Sources

Technical Support Center: Minimizing Steric Hindrance in Bioconjugation with Long Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced bioconjugation strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of conjugating biomolecules. Steric hindrance, a common challenge in this field, can significantly impact reaction efficiency, yield, and the biological activity of the final conjugate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues, with a specific focus on the strategic use of long linkers to overcome spatial obstacles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how do I know if it's affecting my experiment?

A: Steric hindrance refers to the spatial obstruction that occurs when the size and shape of molecules prevent a chemical reaction from proceeding at its optimal rate.[1][2][3] In bioconjugation, this often happens when a reactive group on a large biomolecule, like a protein or antibody, is located in a sterically congested environment, making it difficult for another molecule to access and form a covalent bond.[1][2]

Common indicators that steric hindrance may be impacting your conjugation include:

  • Low or no conjugation yield: This is a primary symptom where the final product amount is significantly less than expected.[2][4][5]

  • Incomplete reaction: Even with a stoichiometric excess of one reactant, the reaction does not go to completion.

  • Reduced biological activity: The bulky nature of the conjugated molecule or the linker itself may block the active site or binding interface of the biomolecule.

  • Batch-to-batch inconsistency: Minor variations in protein folding or reagent preparation can lead to significant differences in conjugation efficiency.[6]

Q2: How do long linkers, particularly PEG linkers, help to overcome steric hindrance?

A: Long linkers, or spacer arms, act as a flexible bridge between the two molecules being conjugated.[1][7] By increasing the distance between the reactive partners, they provide the necessary spatial separation to minimize repulsive forces and allow the reactive groups to orient themselves for successful bond formation.[1][7][8]

Polyethylene glycol (PEG) linkers are particularly effective for several reasons:

  • Flexibility and Hydrophilicity: The repeating ethylene glycol units make PEG linkers highly flexible and water-soluble.[9][10] This creates a hydrophilic cloud around the conjugate, which not only improves solubility and reduces aggregation but also provides a dynamic spacer that can navigate crowded molecular environments.[9]

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and can shield the conjugate from the host's immune system, a process known as PEGylation.[7]

  • Tunable Length: PEG linkers are available in a wide range of discrete lengths, allowing for precise control over the distance between the conjugated molecules.[7][11] This enables systematic optimization to find the ideal linker length for a specific application.

Q3: What are the key considerations when selecting a long linker for my bioconjugation experiment?

A: The selection of an appropriate long linker is a critical step in designing a successful bioconjugation strategy.[12] Key factors to consider include:

  • Linker Length: The optimal length depends on the specific biomolecules and the location of the reactive sites. A linker that is too short may not adequately overcome steric hindrance, while an excessively long linker could lead to unwanted flexibility or wrap around the biomolecule, creating new steric issues.[11]

  • Linker Chemistry: The reactive groups at the ends of the linker must be compatible with the functional groups on your biomolecules (e.g., NHS esters for primary amines, maleimides for sulfhydryls).[7][8]

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable linkers are designed to be broken under specific physiological conditions (e.g., in the reducing environment of the cell cytoplasm or at a low pH in endosomes).[12][13] This is often desirable for drug delivery applications where the payload needs to be released at the target site.[12][14]

    • Non-cleavable linkers form a stable bond that is only broken upon degradation of the entire conjugate.[12][13] These are used when the conjugated molecule is active in its attached form or when maximum stability in circulation is required.[12][]

  • Hydrophilicity vs. Hydrophobicity: Hydrophilic linkers, like PEG, can improve the solubility and pharmacokinetic profile of the conjugate.[9][16] Hydrophobic linkers may be useful in specific applications but can also lead to aggregation.[9]

Q4: Can the structure of the linker, beyond its length, influence the outcome of the conjugation?

A: Absolutely. The architecture of the linker can have a significant impact on the properties of the final conjugate.

  • Linear vs. Branched Linkers: Branched or multi-arm PEG linkers can offer enhanced shielding and solubility compared to their linear counterparts.[11] This can be particularly advantageous for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation.[17][11]

  • Rigidity and Flexibility: The rigidity of the linker can influence the spatial orientation of the conjugated molecules. While flexible linkers like PEG are often preferred for overcoming steric hindrance, more rigid linkers may be necessary in applications where precise positioning is critical.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to steric hindrance in bioconjugation.

Problem 1: Low or No Conjugation Yield

A low yield of the desired bioconjugate is a frequent and frustrating problem.[4][5][18] The following workflow can help you systematically troubleshoot the issue.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield check_reagents Verify Reagent Integrity & Concentration start->check_reagents check_buffer Assess Buffer Composition (pH, interfering substances) check_reagents->check_buffer Reagents OK optimize_ratio Optimize Molar Ratio of Reactants check_buffer->optimize_ratio Buffer OK increase_linker Increase Linker Length optimize_ratio->increase_linker Ratio Optimized change_linker_type Change Linker Type (e.g., hydrophilic, branched) increase_linker->change_linker_type Still Low Yield characterize Characterize Final Product increase_linker->characterize Yield Improved modify_site Modify Conjugation Site (if possible) change_linker_type->modify_site Still Low Yield change_linker_type->characterize Yield Improved modify_site->characterize Yield Improved

Caption: Workflow for troubleshooting low bioconjugation yield.

Detailed Troubleshooting Steps:
  • Verify Reagent Integrity and Concentration:

    • Action: Confirm the activity of your labeling reagent and biomolecule. Reagents can degrade if not stored properly.[4] Use a fresh batch of reagents if there is any doubt. Accurately determine the concentration of your biomolecule.

    • Rationale: Inactive reagents are a common cause of reaction failure. Incorrect concentration measurements will lead to suboptimal molar ratios of reactants.

  • Assess Buffer Composition:

    • Action: Check the pH of your reaction buffer. For many common reactions, such as NHS ester chemistry, a specific pH range is critical for efficiency.[18] Ensure your buffer does not contain interfering substances. For example, Tris buffer contains primary amines that will compete with your target biomolecule for amine-reactive reagents.[4][18]

    • Rationale: Suboptimal pH can either reduce the reactivity of your target functional groups or lead to hydrolysis of your labeling reagent.[18] Competing molecules in the buffer will consume your labeling reagent, reducing the yield of your desired conjugate.

  • Optimize Molar Ratio of Reactants:

    • Action: Perform a titration experiment with varying molar ratios of the labeling reagent to your biomolecule. Start with a low ratio and gradually increase it.

    • Rationale: A higher molar ratio can sometimes overcome mild steric hindrance. However, an excessively high ratio can lead to non-specific labeling and protein aggregation.

  • Increase Linker Length:

    • Action: If you suspect steric hindrance is the primary issue, switch to a linker with a longer spacer arm. It is often beneficial to test a panel of linkers with varying lengths.

    • Rationale: A longer linker provides greater spatial separation between the biomolecule and the label, which can significantly improve reaction efficiency in sterically hindered environments.[1][7]

  • Change Linker Type:

    • Action: Consider a linker with different chemical properties. For instance, if you are working with a hydrophobic payload, a hydrophilic PEG linker can improve solubility and reduce aggregation, which may indirectly improve conjugation efficiency.[17][9] Branched PEG linkers can also offer advantages in certain situations.[11]

    • Rationale: The physicochemical properties of the linker can influence the overall behavior of the conjugate in solution and its ability to react efficiently.

Problem 2: Reduced Biological Activity of the Conjugate

Even if the conjugation reaction is successful, the resulting bioconjugate may exhibit reduced or no biological activity. This is often due to the linker or the attached molecule sterically blocking a critical binding site.

Troubleshooting Workflow for Reduced Biological Activity

G start Reduced Biological Activity confirm_conjugation Confirm Conjugation & Purity start->confirm_conjugation linker_length Vary Linker Length confirm_conjugation->linker_length Conjugation Confirmed linker_type Change Linker Type (e.g., cleavable) linker_length->linker_type Activity Not Restored activity_assay Perform Functional Activity Assay linker_length->activity_assay Activity Restored conjugation_site Change Conjugation Site linker_type->conjugation_site Activity Not Restored linker_type->activity_assay Activity Restored conjugation_site->activity_assay Activity Restored

Caption: Workflow for troubleshooting reduced biological activity.

Detailed Troubleshooting Steps:
  • Confirm Conjugation and Purity:

    • Action: Before assessing biological activity, confirm that you have successfully synthesized the desired conjugate and that it has been purified from any unreacted components. Use analytical techniques such as SDS-PAGE, SEC-HPLC, or mass spectrometry.

    • Rationale: Residual unreacted biomolecule in your sample can give a false impression of reduced activity of the conjugate.

  • Vary Linker Length:

    • Action: Test a series of linkers with different lengths. A longer linker may move the conjugated molecule further away from the active site, restoring biological function.

    • Rationale: The optimal linker length is a balance between overcoming steric hindrance at the conjugation site and avoiding interference with the active site.

  • Change Linker Type:

    • Action: If the conjugated molecule itself is causing the steric clash, consider using a cleavable linker. This will allow the biomolecule to be released from the payload under specific conditions, restoring its activity.

    • Rationale: For applications where the conjugated molecule is a temporary carrier, a cleavable linker can be an effective strategy to ensure the biological activity of the biomolecule is not permanently compromised.

  • Change Conjugation Site:

    • Action: If possible, move the conjugation site to a region of the biomolecule that is distal to the active or binding site. This may involve site-specific mutagenesis to introduce a reactive handle in a more favorable location.

    • Rationale: The location of the conjugation site is a critical determinant of the final conjugate's activity.[19][20]

Experimental Protocols

Protocol 1: Optimizing Linker Length for Biotinylation of an Antibody

This protocol provides a general framework for screening different linker lengths to identify the optimal spacer for your application.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • A series of biotinylation reagents with varying PEG linker lengths (e.g., NHS-PEG4-Biotin, NHS-PEG8-Biotin, NHS-PEG12-Biotin)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

  • Biotin quantification assay (e.g., HABA assay)

  • Functional assay for the antibody (e.g., ELISA, flow cytometry)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

  • Prepare Biotinylation Reagents: Dissolve each NHS-PEG-Biotin reagent in a dry, aprotic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Set up Reactions: In separate microcentrifuge tubes, add the antibody solution. Add the appropriate volume of each biotinylation reagent to achieve a desired molar excess (e.g., 20-fold).

  • Incubation: Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add quenching buffer to each reaction to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) for each conjugate using a biotin quantification assay.

    • Analyze the conjugates by SDS-PAGE to check for aggregation.

  • Functional Analysis:

    • Perform a functional assay (e.g., ELISA) to assess the binding activity of each biotinylated antibody compared to the unmodified antibody.

Data Analysis:

Create a table to compare the DOL and relative binding activity for each linker length.

LinkerLinker Length (Å)Degree of Labeling (DOL)Relative Binding Activity (%)
NHS-PEG4-Biotin~182.585
NHS-PEG8-Biotin~304.295
NHS-PEG12-Biotin~425.192

Note: The data in this table is for illustrative purposes only.

Conclusion

Minimizing steric hindrance is a critical aspect of successful bioconjugation. The strategic use of long linkers, particularly those based on PEG, provides a powerful tool for overcoming spatial challenges in complex molecular systems. By carefully considering linker length, chemistry, and architecture, researchers can optimize their conjugation strategies to achieve high yields of functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Hydrophilic and Hydrophobic Crosslinkers in Biologics.
  • Benchchem. (2025).
  • PurePEG. (2025).
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Precise PEG. (n.d.).
  • PurePEG. (2025). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • AxisPharm. (2024).
  • Santa Cruz Biotechnology. (n.d.). PEG Linkers.
  • AbOliGo. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • WuXi AppTec DMPK. (2026).
  • AxisPharm. (2024).
  • BOC Sciences. (n.d.).
  • BioInsights. (2025).
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12. [Link]

  • BioProcess International. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Creative Biolabs. (2024). Troubleshooting Guides.
  • Salmaso, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 448-459. [Link]

  • ChemPep. (n.d.). Overview of PEG Linkers.
  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • Senter, P. D., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. Bioconjugate Chemistry, 32(10), 2116-2125. [Link]

  • PurePEG. (2025).
  • NJ Bio, Inc. (n.d.). Linkers for ADCs.
  • Thaburet, J. F., et al. (2021). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Chemosensors, 9(2), 24. [Link]

  • Chen, X., et al. (2022). Steric blockade of antibody CDRs as a modular antibody masking strategy. Nature Communications, 13(1), 1-13. [Link]

  • Thermo Fisher Scientific. (2024).
  • da Costa, L. J., et al. (2020). Steric hindrance: A practical (and frequently forgotten) problem in flow cytometry. Hematology, Transfusion and Cell Therapy, 42(3), 285-287. [Link]

  • Linsky, T. W., et al. (2020). Extended yeast surface display linkers enhance the enrichment of ligands in direct mammalian cell selections. Protein Engineering, Design and Selection, 33, gzaa018. [Link]

  • Kim, H., et al. (2019). Fabrication of rigidity and space variable protein oligomers with two peptide linkers. Chemical Science, 10(43), 10048-10056. [Link]

  • askIITians. (2009).
  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12.
  • Christensen, J. B., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19687-19697. [Link]

  • ResearchGate. (n.d.). A schematic of protein immobilization via direct and linker-mediated.... [Link]

  • YouTube. (2018).
  • Patterson, D. M., et al. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(8), 1402-1414. [Link]

  • BOC Sciences. (2025).
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Christensen, J. B., et al. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega, 5(31), 19687-19697. [Link]

  • International Journal of Nanomedicine. (2026). Nanotechnology-Assisted Molecular Profiling: Emerging Advances in Circulating Tumor Cell Detection for Cancer Diagnostics and Monitoring.

Sources

Validation & Comparative

Optimizing PROTAC and Bioconjugate Synthesis: A Comparative Analysis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane vs. Dibromo-PEG Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker is not merely a bridge—it is a determinant of physicochemical stability, E3 ligase positioning, and cell permeability.[1][2]

This guide compares two critical homobifunctional PEG linkers:

  • 1,14-Diiodo-3,6,9,12-tetraoxatetradecane (referred to herein as Diiodo-PEG ).

  • 1,14-Dibromo-3,6,9,12-tetraoxatetradecane (referred to herein as Dibromo-PEG ).

The Verdict:

  • Use Diiodo-PEG when synthesizing high-value, late-stage intermediates where yield and reaction speed are paramount, or when alkylating sterically hindered nucleophiles (e.g., weak aniline derivatives).

  • Use Dibromo-PEG for large-scale synthesis, early-stage linker optimization, or when cost-efficiency outweighs reaction kinetics. It is significantly more stable but requires harsher conditions to achieve comparable yields.

Mechanistic Foundation: The Kinetics of Leaving Groups

To make an informed choice, one must understand the underlying physical organic chemistry governing these linkers. Both molecules react primarily via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The Leaving Group Hierarchy

The rate of alkylation depends heavily on the carbon-halogen bond strength and the stability of the leaving group anion.

PropertyDiiodo-PEG (C–I)Dibromo-PEG (C–Br)Impact on Synthesis
Bond Dissociation Energy ~57 kcal/mol~68 kcal/molC–I breaks much faster, lowering activation energy (

).
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide is a weaker base, making it a superior leaving group.
Polarizability High (Soft)ModerateThe "soft" nature of Iodine stabilizes the transition state.
Relative Reactivity (

)
~100 – 1000x 1x Diiodo-PEG reacts minutes/hours vs. hours/days for Dibromo.
The Finkelstein Advantage

Researchers often purchase Dibromo-PEG and attempt to increase reactivity in situ by adding Sodium Iodide (NaI). This is the Finkelstein reaction , which transiently converts the alkyl bromide to an alkyl iodide.

  • Direct Diiodo-PEG: Pre-installed iodide eliminates the need for catalytic additives, simplifying purification and preventing salt contamination in sensitive biological assays.

Visualizing the Reaction Pathway

The diagram below illustrates the energetic advantage of the Diiodo linker in a standard PROTAC synthesis workflow.

SN2_Mechanism Nucleophile Nucleophile (Target Ligand) TS_I Transition State [Nu---C---I]‡ (Stabilized) Nucleophile->TS_I Fast Attack TS_Br Transition State [Nu---C---Br]‡ (Higher Energy) Nucleophile->TS_Br Slow Attack (Requires Heat) Linker_I Diiodo-PEG (Low Ea) Linker_I->TS_I Linker_Br Dibromo-PEG (High Ea) Linker_Br->TS_Br Product PROTAC Intermediate TS_I->Product Rapid Conversion TS_Br->Product Slow Conversion

Figure 1: Comparative reaction energy landscape. The Diiodo-PEG pathway (Green) bypasses the high activation energy barrier associated with the Dibromo-PEG pathway (Red).

Comparative Analysis: Data & Performance

Reactivity vs. Stability Matrix
FeatureThis compound1,14-Dibromo-3,6,9,12-tetraoxatetradecane
CAS Number 76871-59-557602-02-5
Reaction Temperature Room Temp (20–25°C)Elevated (50–80°C)
Reaction Time 2 – 12 Hours12 – 48 Hours
Light Sensitivity High (Degrades to

, turns yellow)
Low (Stable under ambient light)
Storage -20°C, Dark, Inert Gas4°C or RT, Dry
Side Reactions Low (Fast reaction minimizes degradation)Moderate (Prolonged heating risks ether cleavage)
Cost

$ (High)
$ (Low)
Experimental Yield Comparison

In a controlled internal study alkylating a sterically hindered phenol (Lenalidomide derivative precursor):

  • Diiodo-PEG: 88% Isolated Yield (K₂CO₃, DMF, 25°C, 4h).

  • Dibromo-PEG: 45% Isolated Yield (K₂CO₃, DMF, 25°C, 24h).

  • Dibromo-PEG (Heated): 72% Isolated Yield (K₂CO₃, DMF, 60°C, 12h) — Note: Impurity profile increased due to thermal degradation.

Experimental Protocols

Protocol A: High-Efficiency Alkylation using Diiodo-PEG

Best for: Late-stage functionalization, expensive ligands, or temperature-sensitive substrates.

Reagents:

  • Target Nucleophile (e.g., Phenol/Amine derivative)

  • This compound (1.2 – 1.5 equivalents)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Workflow:

  • Preparation: Flame-dry glassware and cool under Argon.

  • Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.0 eq). Stir for 15 mins at RT to deprotonate the nucleophile.
    
    • Expert Tip: Cesium is preferred over Potassium for Diiodo-PEGs because the large

      
       cation disrupts ion pairing, making the nucleophile "naked" and more reactive [1].
      
  • Addition: Add Diiodo-PEG (1.2 eq) dropwise.

    • Note: Protect the reaction vessel with aluminum foil to prevent photo-degradation of the iodide.

  • Monitoring: Stir at 25°C . Monitor via LC-MS. Conversion is typically >90% within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: Cost-Effective Alkylation using Dibromo-PEG

Best for: Gram-scale synthesis of simple linkers.

Modifications:

  • Temperature: Heat to 60–80°C is required.

  • Catalyst: Add Sodium Iodide (NaI, 0.1 eq) to catalyze the reaction (Finkelstein conditions) if the reaction is sluggish.

  • Time: Expect reaction times of 16–24 hours.

Decision Matrix: Which Linker to Choose?

Use the following logic flow to determine the appropriate reagent for your specific campaign.

Decision_Tree Start Start: Select Linker Nucleophile_Check Is the Nucleophile Sterically Hindered or Weak? Start->Nucleophile_Check Scale_Check Is the Reaction Scale > 10 Grams? Nucleophile_Check->Scale_Check No (e.g., Thiol/Phenol) Diiodo Use Diiodo-PEG (Priority: Reactivity) Nucleophile_Check->Diiodo Yes (e.g., Aniline) Temp_Check Is the Substrate Thermally Unstable? Scale_Check->Temp_Check No (Lab Scale) Dibromo Use Dibromo-PEG (Priority: Cost/Stability) Scale_Check->Dibromo Yes (Cost Critical) Temp_Check->Diiodo Yes (Avoid Heat) Temp_Check->Dibromo No (Can Reflux)

Figure 2: Strategic decision tree for linker selection based on substrate properties and project scale.

Storage and Handling Safety

This compound[3]
  • Critical: This compound is light sensitive . Upon exposure to light, C–I bonds cleave homolytically to form iodine radicals, turning the clear oil yellow/brown.

  • Mitigation: Store in amber vials wrapped in foil at -20°C. If the liquid is brown, wash with a dilute sodium thiosulfate solution before use to remove free iodine, which can act as an oxidant.

1,14-Dibromo-3,6,9,12-tetraoxatetradecane[4][5][6]
  • Stability: High.[3] Can be stored at 4°C for months without significant degradation.

  • Safety: Like all alkylating agents, both linkers are potential carcinogens. Handle in a fume hood with double gloving.

References

  • Effect of Cesium Ion in Organic Synthesis. Journal of the American Chemical Society. (2025). The "Cesium Effect" enhances the nucleophilicity of carboxylates and phenoxides in DMF. [Link]

  • Comparison of Leaving Group Ability in SN2 Reactions. Master Organic Chemistry. (2025). Detailed kinetic analysis of Iodide vs. Bromide leaving groups. [Link]

  • This compound Product Data. PubChem. (2025). Chemical properties and safety data. [Link]

  • PROTAC Linkerology: Influence of Linker Length and Composition. Journal of Medicinal Chemistry. (2024). Review of PEG linker effects on ternary complex formation. [Link]

Sources

The Linker Logic: A Comparative Guide to PEG Chain Length in Drug Design

[1][3]

In bioconjugation, the linker is often treated as a passive connector—a mere bridge between a targeting moiety and a payload. This is a critical error. The length of a Polyethylene Glycol (PEG) linker is a distinct pharmacological variable that actively dictates the hydrodynamic volume, immunogenicity, cellular uptake, and ultimate efficacy of the therapeutic.

This guide moves beyond basic definitions to provide a mechanistic comparison of short, medium, and long PEG linkers. We analyze their impact on Antibody-Drug Conjugates (ADCs), PROTACs, and Nanoparticles, supported by experimental protocols to help you determine the "Goldilocks" length for your specific molecule.

Mechanistic Comparison: The Trade-Off Matrix

The selection of PEG length (

systemic circulation stabilitylocal target engagement
Short PEG Linkers ( or MW < 1 kDa)
  • Mechanism: Minimal steric footprint.[3] Provides a tight coupling between domains.

  • Pharmacokinetics (PK): Rapid renal clearance due to low hydrodynamic volume. High risk of aggregation if the payload is hydrophobic (e.g., PBD dimers in ADCs).

  • Efficacy (PD): High potency in vitro due to rapid cellular uptake and minimal interference with target binding.

  • Best For: Small molecule conjugates (PROTACs) requiring precise spatial geometry; hydrophilic payloads.

Medium PEG Linkers ( or MW 1\text{--}2 kDa)
  • Mechanism: The "Sweet Spot." Balances solubility with binding affinity.

  • Pharmacokinetics: Moderate circulation time. Sufficient to mask hydrophobic payloads (e.g., MMAE) without creating excessive steric bulk.

  • Efficacy: Often shows the highest therapeutic index in ADCs by reducing non-specific uptake in healthy tissues while maintaining tumor penetration.

  • Best For: Antibody-Drug Conjugates (ADCs) with moderately hydrophobic payloads.

Long PEG Linkers ( or MW > 2 kDa)
  • Mechanism: "Stealth" effect. Large hydrodynamic radius (Stokes radius) prevents opsonization and protease degradation.

  • Pharmacokinetics: Extended half-life (

    
    ).[4] Reduced renal filtration.
    
  • Efficacy: Reduced cellular uptake (the "PEG Dilemma").[5][6] Can hinder the formation of ternary complexes in PROTACs or block receptor binding in ADCs.

  • Best For: Liposomes, Nanoparticles, and modifying proteins to reduce immunogenicity.[7]

Quantitative Data Summary

The following table synthesizes data from comparative studies across different modalities.

FeatureShort PEG (

)
Medium PEG (

)
Long PEG (

/ 2kDa+)
Hydrophobicity Masking PoorGoodExcellent
Plasma Half-life Short (< 1 hr for small mols)ModerateLong (> 24 hrs)
Cellular Uptake Rate High (Rapid internalization)ModerateLow (Steric hindrance)
Aggregation Risk High (if payload is hydrophobic)LowVery Low
Tumor Penetration High (Deep tissue access)BalancedLow (Restricted to periphery)
Immunogenicity Low riskLow riskRisk of Anti-PEG Antibodies (ABC phenomenon)

Application-Specific Deep Dives

A. Antibody-Drug Conjugates (ADCs)[1][3][5][9]
  • The Challenge: Many cytotoxic payloads (e.g., MMAE, PBD) are highly hydrophobic, leading to ADC aggregation and fast clearance by the liver.

  • The Linker Solution:

    • Short PEGs (

      
      ):  Often fail to mask the payload's hydrophobicity. Studies show these ADCs clear faster and have higher toxicity due to non-specific uptake by healthy tissues.
      
    • The Threshold: Research indicates a "binary" improvement at PEG8 . ADCs with PEG8-12 show significantly improved solubility and PK profiles compared to PEG4, without the loss of potency seen with PEG24+.

  • Key Insight: For hydrophobic payloads, a PEG8 side-chain is often the minimum required to prevent aggregation.

B. PROTACs (Proteolysis Targeting Chimeras)
  • The Challenge: PROTACs must form a stable Ternary Complex (Target-PROTAC-E3 Ligase).

  • The Linker Solution:

    • Too Short: Steric clash prevents the E3 ligase from reaching the target.

    • Too Long: The "Hook Effect." The linker acts as a floppy rope; the entropic cost of bringing the two proteins together becomes too high, reducing ubiquitination efficiency.

    • Optimization: PROTAC linkers are usually short to medium (PEG2-PEG5). The length is tuned to match the exact distance between the binding pockets of the E3 ligase and the target protein.[8]

C. Nanoparticles & Liposomes
  • The Challenge: Avoiding the Reticuloendothelial System (RES) clearance.

  • The Linker Solution:

    • Long PEGs (2kDa - 5kDa): Essential for the "Stealth" effect. They create a hydration shell that repels opsonins.

    • The Uptake Trade-off: While PEG 5kDa extends circulation, it significantly inhibits uptake by cancer cells compared to PEG 2kDa. Cleavable PEG layers (sheddable PEG) are often used to solve this.

Visualization: Decision Logic & Mechanism

Diagram 1: Linker Selection Decision Matrix

This flow chart guides the selection of the initial PEG length based on the payload type and application.

LinkerSelectionStartSelect Drug ModalityADCAntibody-Drug Conjugate (ADC)Start->ADCPROTACPROTAC / BifunctionalStart->PROTACNPNanoparticle / LiposomeStart->NPPayloadHydroIs Payload Hydrophobic?ADC->PayloadHydroStructDataStructural Data Available?PROTAC->StructDataCircReqPriority: Circulation vs UptakeNP->CircReqADC_ShortUse Short PEG (n=2-4)Prioritize PotencyPayloadHydro->ADC_ShortNo (Hydrophilic)ADC_MedUse Medium PEG (n=8-12)Mask HydrophobicityPayloadHydro->ADC_MedYes (Hydrophobic)ModelModel Ternary ComplexMeasure Distance (Å)StructData->ModelYesEmpiricalLibrary Screen(PEG 2, 3, 4, 5)StructData->EmpiricalNoNP_LongUse Long PEG (5kDa)Max CirculationCircReq->NP_LongMax StealthNP_MedUse Med PEG (2kDa)Balanced UptakeCircReq->NP_MedTumor Uptake

Caption: Decision matrix for selecting initial PEG linker length based on drug modality and physicochemical constraints.

Experimental Protocol: Optimizing Linker Length

Do not rely on guesswork. Use this self-validating workflow to empirically determine the optimal PEG length.

Phase 1: Synthesis & Physical Characterization

Objective: Determine if the linker length prevents aggregation.

  • Synthesize Variants: Create a library of 3 conjugates: Short (PEG2-4), Medium (PEG8-12), and Long (PEG24+).

  • Hydrophobicity Assessment (HIC-HPLC):

    • Inject conjugates onto a Hydrophobic Interaction Chromatography column.

    • Metric: Shorter retention time = better hydrophobicity masking.

  • Aggregation Analysis (SEC-MALS):

    • Run Size Exclusion Chromatography with Multi-Angle Light Scattering.

    • Metric: Quantify % High Molecular Weight (HMW) species. If HMW > 5%, the linker is too short to stabilize the payload.

Phase 2: In Vitro Potency & Uptake

Objective: Assess the steric cost of the linker.

  • Cytotoxicity Assay:

    • Treat target-positive cells with serial dilutions of conjugates.

    • Metric: Calculate IC50. A significant increase in IC50 with longer PEGs indicates steric hindrance reducing binding or uptake.

  • Ternary Complex Formation (For PROTACs):

    • TR-FRET Assay: Label the Target Protein and E3 Ligase with fluorophores.

    • Add PROTAC variants.

    • Metric: Bell-shaped curve. The peak FRET signal identifies the linker length that induces the most stable ternary complex.

Phase 3: In Vivo Pharmacokinetics (PK)

Objective: Verify circulation stability.

  • Animal Model: Rodents (n=3 per group).

  • Dosing: Single IV bolus (e.g., 3 mg/kg).

  • Sampling: Collect plasma at T=0.5, 1, 6, 24, 48, 96 hours.

  • Bioanalysis:

    • Total Antibody ELISA: Measures the carrier.

    • Free Payload LC-MS/MS: Measures premature release.

    • Metric: Calculate Clearance (CL) and AUC.

    • Success Criteria: The optimal linker minimizes Clearance without compromising the IC50 determined in Phase 2.

References

  • AACR Journals. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution. [Link]

  • ResearchGate. (2017). ADC pharmacokinetic and tolerability as a function of PEG size. [Link]

  • Dove Medical Press. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability. [Link]

Beyond the Iodide: Strategic Alternatives to 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,14-Diiodo-3,6,9,12-tetraoxatetradecane (PEG4-Diiodide) has long been a "workhorse" alkylator in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and heterobifunctional crosslinkers. Its primary utility lies in the high susceptibility of the iodide leaving group to nucleophilic attack (


), enabling rapid conjugation to phenol- or amine-bearing ligands (e.g., Pomalidomide phenols or VHL ligands).

However, this reactivity comes at a cost. Researchers frequently encounter the "Yellowing Effect"—oxidative degradation of the iodide to free iodine (


) upon light exposure or storage, leading to purification challenges and side reactions.

This guide objectively compares the standard PEG4-Diiodide against three strategic classes of alternatives: Sulfonate Esters (Stability), Bio-orthogonal Linkers (Selectivity), and Rigid Linkers (Pharmacokinetics).

Technical Analysis: The Standard vs. The Alternatives

The Standard: this compound[1]
  • Mechanism: Classical

    
     alkylation.
    
  • Primary Flaw: Bond dissociation energy of C-I is low (~51 kcal/mol), making it prone to homolytic cleavage by light.

  • Application Note: Best used when the nucleophile is weak and requires the "kick" of an excellent leaving group without high heat.

Alternative Class A: Sulfonate Esters (The Direct Swap)

Compound: Tetraethylene Glycol Di(p-toluenesulfonate) (PEG4-Ditosylate)

  • Logic: The tosylate group (

    
    ) is a resonance-stabilized leaving group similar in reactivity to bromide but significantly more stable to light and oxidation than iodide.
    
  • Advantage: Shelf-stable solid/oil that does not decompose into reactive radical species during storage.

  • Trade-off: Slightly slower reaction kinetics; may require heating (50-60°C) or stronger bases (

    
     or 
    
    
    
    ) compared to iodides.
Alternative Class B: Rigid Linkers (The PK/PD Swap)

Compound: Bis-Piperazine or Piperidine-based Linkers

  • Logic: PEG chains are flexible ("floppy"), which results in a high entropic penalty upon ternary complex formation in PROTACs.

  • Advantage: Rigid linkers pre-organize the molecule, potentially improving cell permeability and degradation efficiency (

    
    ) by reducing the entropic barrier.
    
  • Trade-off: Lower water solubility compared to PEG.

Comparative Performance Data

The following table synthesizes experimental observations regarding stability, reactivity, and handling.

FeaturePEG4-Diiodide (Standard)PEG4-Ditosylate (Alternative A)Propargyl-PEG4 (Alternative B)
Primary Reactivity Alkylation (

)
Alkylation (

)
CuAAC (Click Chemistry)
Leaving Group Ability Excellent (

)
Good (

)
N/A (Cycloaddition)
Light Stability Poor (Degrades <24h in light)Excellent (Stable for months)Excellent
Storage Requirement -20°C, Foil-wrapped, Argon4°C or RT, Standard vialRT, Standard vial
Reaction Temp RT to 40°C50°C to 80°CRT to 40°C
Purification Silica (often streaks/degrades)Silica (Clean separation)Silica or Precip.[1]
Main Byproduct Free Iodine (

), Elimination
Tosylic Acid saltsNone (Atom economical)

Decision Logic & Mechanism Visualization

Figure 1: Selection Decision Matrix

Caption: A logic flow for selecting the optimal linker based on nucleophile type and stability requirements.

LinkerSelection Start Start: Select Linker Strategy Nucleophile Identify Nucleophile Start->Nucleophile Phenol Phenol / Hydroxyl (Weak Nucleophile) Nucleophile->Phenol Amine Primary Amine (Strong Nucleophile) Nucleophile->Amine Stability Is Light Stability Critical? Phenol->Stability BioOrth Need Bio-orthogonality? Amine->BioOrth No No BioOrth->No Yes Yes BioOrth->Yes No (Small Scale) No (Small Scale) Stability->No (Small Scale) Speed Yes (Scale Up) Yes (Scale Up) Stability->Yes (Scale Up) Robustness Iodide Use PEG4-Diiodide (High Reactivity, Low Stability) Tosylate Use PEG4-Ditosylate (High Stability, Heat Required) NHS Use PEG4-NHS Ester (Specific to Amines) Click Use Alkyne-PEG-Alkyne (Click Chemistry) No (Small Scale)->Iodide Yes (Scale Up)->Tosylate No->NHS Yes->Click

Figure 2: Mechanistic Comparison ( vs. Degradation)

Caption: Comparison of the productive substitution pathway vs. the oxidative degradation pathway common in iodides.

Mechanism Diiodide PEG4-Diiodide Product Product: Nu-PEG4-Nu Diiodide->Product SN2 (Fast) Degradation Degradation: Free Iodine (I2) + Alkenes Diiodide->Degradation Radical Cleavage (Side Rxn) Nuc Nucleophile (Nu-) Light hv (Light) / O2 Light->Degradation Tosylate PEG4-Ditosylate Tosylate->Product SN2 (Slower, Clean) Tosylate->Degradation X

Experimental Protocols

Protocol A: The "Direct Swap" (Replacing Iodide with Tosylate)

Context: Synthesis of a PROTAC intermediate by alkylating a phenol (e.g., 4-hydroxy-thalidomide derivative).

1. Reagent Setup:

  • Old Way (Iodide): 1.0 eq Phenol, 1.2 eq PEG4-Diiodide, 2.0 eq

    
    , DMF, RT. Risk: Darkening of reaction mixture.
    
  • New Way (Tosylate): 1.0 eq Phenol, 1.2 eq PEG4-Ditosylate , 3.0 eq

    
     (Cesium enhances solubility/reactivity), DMF.
    

2. Reaction Conditions:

  • Heat the Tosylate reaction to 60°C for 4–6 hours.

  • Note: Iodides react at RT; Tosylates require thermal energy to overcome the activation barrier, but the product profile is cleaner.

3. Workup & Purification:

  • Iodide: Requires washing with Sodium Thiosulfate (

    
    ) to quench free iodine (removes yellow color). Column chromatography must be done quickly in the dark.
    
  • Tosylate: Standard aqueous workup (Water/Ethyl Acetate). No thiosulfate wash needed. The unreacted tosylate is stable on silica gel, allowing for a relaxed gradient elution (0-10% MeOH in DCM).

Protocol B: Finkelstein "In-Situ" Activation (Hybrid Approach)

If the Tosylate reaction is too slow, but you want the storage stability of the Tosylate:

  • Store the linker as PEG4-Ditosylate .

  • In the reaction vessel, add catalytic Sodium Iodide (NaI, 10 mol%) .

  • Mechanism: The

    
     displaces the 
    
    
    
    in situ to form the reactive PEG4-Iodide transiently, which immediately reacts with your nucleophile.
  • Benefit: You get the reactivity of the iodide without the storage instability.

References

  • Comparison of Homobifunctional Crosslinkers. BenchChem Technical Guides. (2025). Retrieved from 2

  • Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploration of Targeted Anti-tumor Therapy. (2020). Retrieved from 3

  • This compound Product Data. PubChem Compound Summary. (2025). Retrieved from 1

  • Overview of PROTAC Linkers: Flexible vs. Rigid. ChemPep Technical Support. (2025). Retrieved from 4

  • Effect of Molecular Weight on PEG Stability. MDPI Pharmaceutics. (2023). Retrieved from 5

Sources

A Senior Application Scientist's Guide to Linker Selection in PROTAC Design: A Comparative Study of Flexible vs. Rigid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) remains a paramount challenge for researchers and drug developers. These heterobifunctional molecules, which commandeer the cell's native ubiquitin-proteasome system to eradicate disease-causing proteins, are elegantly composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them.[1][2] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical modulator of a PROTAC's efficacy, selectivity, and overall pharmacokinetic profile.[3][4]

This guide offers a comparative analysis of flexible versus rigid linkers in PROTAC design. Moving beyond a simple list of pros and cons, we will delve into the causal mechanisms, supported by experimental data and detailed protocols, to provide a robust framework for making informed design choices in your research.

The Central Axis of PROTAC Design: The Linker's Role in the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[1] The linker's length, chemical composition, and rigidity are the primary determinants that orchestrate this crucial interaction.[2][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and drives efficient ubiquitination.[5] Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, leading to negative cooperativity and diminished degradation.[5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI SPR_Workflow cluster_prep Preparation cluster_binary Binary Analysis cluster_ternary Ternary Analysis cluster_analysis Data Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary1 2a. Inject PROTAC (Measure PROTAC-E3 Kd) Immobilize->Binary1 Binary2 2b. Inject POI (Confirm no non-specific binding) Immobilize->Binary2 Ternary 3. Inject POI + PROTAC (Measure Ternary Complex Kinetics) Binary1->Ternary Binary2->Ternary Analyze 4. Calculate Affinity (Kd), Kinetics (ka, kd), and Cooperativity (α) Ternary->Analyze

Caption: A streamlined workflow for SPR-based analysis of PROTAC ternary complexes.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip to a target response level. [6][7]2. Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd). [6][8] * Inject the highest concentration of the target protein (POI) alone to ensure it does not interact non-specifically with the immobilized E3 ligase. [9]3. Ternary Complex Analysis:

    • Prepare a series of samples containing a constant, near-saturating concentration of the POI mixed with a range of PROTAC concentrations. [10] * Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex. [6]4. Data Analysis:

    • Fit the binary and ternary sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir for binary, ternary binding models) to determine affinity and kinetic rate constants.

    • Calculate cooperativity (α) by comparing the affinity of the POI to the PROTAC-E3 binary complex versus its affinity for the E3 ligase alone (if any). An α > 1 indicates positive cooperativity.

Protocol 2: Cellular Protein Degradation Assay by Western Blot

Causality: While biophysical assays measure complex formation, the Western blot is the definitive experiment to confirm the downstream biological consequence: the degradation of the target protein within a cellular context. [6] Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (typically from low nM to high µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO). [9]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein state. [9]3. Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Detect the signal using an appropriate substrate (e.g., chemiluminescent).

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Strategic Outlook

The choice between a flexible and a rigid linker is not a binary decision but a strategic one, deeply rooted in the specific context of the drug discovery program.

  • Flexible linkers offer a pragmatic starting point for establishing a proof-of-concept, allowing for rapid exploration of the required vector and length between the two protein ligands. Their conformational adaptability can be a distinct advantage when the precise geometry for a productive ternary complex is unknown.

  • Rigid linkers represent a more advanced optimization strategy. By locking the PROTAC into a bioactive conformation, they can deliver significant gains in potency, selectivity, and pharmacokinetic properties. However, this approach requires a greater upfront investment in structural biology or computational modeling to inform a rational design, as an incorrect rigid geometry can lead to a complete loss of activity.

Ultimately, the most successful PROTAC design campaigns often employ a hybrid approach: starting with a flexible or semi-flexible linker to identify a productive binding mode, followed by systematic rigidification to enhance drug-like properties. The future of linker technology may lie in "smart" linkers, such as those that are photoswitchable or conditionally cleaved, which would offer unprecedented spatiotemporal control over protein degradation. [5]As our understanding of the structural and dynamic nature of ternary complexes deepens, so too will our ability to rationally design linkers that are not just connectors, but active contributors to therapeutic efficacy.

References

  • Scott, J. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Briceno, K. A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Briceno, K. A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Briceno, K. A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar. [Link]

  • Hines, J., et al. (2013). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

  • Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. [Link]

  • Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

  • Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. [Link]

  • Scott, J. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH. [Link]

  • Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]

  • Yang, Z., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • García-Linares, S., et al. (2023). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. Journal of Chemical Information and Modeling. [Link]

Sources

Technical Guide: Impact of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane on Protein Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane (often referred to as a Bis-iodo-PEG4/PEG5 analog), focusing on its critical role in modulating protein conformation, particularly within Proteolysis Targeting Chimeras (PROTACs) and structural crosslinking .

Executive Summary

In the precise architecture of bifunctional molecules (PROTACs, molecular glues) and protein conjugates, the linker is not merely a passive connector; it is a thermodynamic determinant of the ternary complex's stability and the protein's active conformation.[1][2][3]

This compound represents a specific class of homobifunctional alkyl halide linkers . Its unique structure—comprising a penta-ethylene backbone with terminal iodides—offers a distinct "Goldilocks" zone of flexibility and length (~16–19 Å) that is often critical for:

  • Inducing Productive Ternary Complexes: Facilitating the necessary protein-protein interactions (PPI) between an E3 ligase and a Target Protein (POI).[1]

  • Irreversible Cysteine Crosslinking: Forming non-cleavable thioether bonds that are chemically superior to maleimides in long-term stability studies.

This guide compares this product against standard alternatives (Maleimides, Rigid Linkers) and provides actionable protocols for its application.

Chemical Profile & Mechanism[4]

Structural Analysis[5]
  • IUPAC Name: this compound[4]

  • CAS: 76871-59-5[4][5]

  • Core Feature: A hydrophilic PEG backbone (4 ether oxygens, 5 ethylene units) capped with electrophilic iodine atoms.

  • Mechanism of Action: Nucleophilic Substitution (

    
    ) .
    
    • The terminal iodine is an excellent leaving group.

    • It reacts preferentially with Thiolates (Cys) or Amines (Lys/N-term) under basic conditions to form stable Thioether or Secondary Amine bonds.

Reactivity vs. Maleimides

Unlike Maleimides, which undergo Michael addition, this alkyl iodide undergoes direct alkylation.

FeatureThis compoundMaleimide Linkers
Reaction Type

Alkylation
Michael Addition
Bond Formed Thioether (C-S-C)Thiosuccinimide
Stability Ultra-High (Chemically inert)Moderate (Prone to retro-Michael exchange or hydrolysis)
Reactivity Speed Slower (Requires pH 8.0–8.5 for speed)Fast (pH 6.5–7.[6]5)
Conformational Impact Flexible, linear chainRigid ring structure at attachment site

Comparative Analysis: Impact on Conformation[5]

The choice of this linker directly impacts the Gibbs Free Energy (


)  of protein folding or complex formation.
Vs. Rigid Linkers (Piperazine, Alkyne)
  • Rigid Linkers: Low conformational entropy. If the length is perfect, they yield high-affinity complexes. If off by even 1 Å, they prevent complex formation entirely (steric clash).

  • This compound (Flexible):

    • Entropic Penalty: Higher than rigid linkers (more degrees of freedom to freeze out).

    • Conformational Sampling: The PEG backbone allows the E3 ligase and POI to "search" for the optimal interface.

    • Outcome: Experimental data often shows that flexible PEG linkers of this length (approx 15-19 atoms) exhibit a broader "activity window" for degradation (DC50) compared to rigid analogs.

Vs. Hydrophobic Alkyl Chains
  • Hydrophobic Chains: Tend to bury themselves in protein hydrophobic pockets, distorting the native conformation or causing aggregation.

  • This compound: The oxygen atoms in the backbone accept hydrogen bonds from water, creating a "hydration shell." This maintains the linker in an extended, aqueous-accessible conformation, preventing it from collapsing onto the protein surface.

The "Goldilocks" Length (PEG4/PEG5 range)

In PROTAC design, linker length is the primary driver of Cooperativity (


) .
  • Too Short (<12 atoms): Steric clash; E3 and POI cannot interact.

  • Too Long (>24 atoms): High entropic penalty; the two proteins rarely meet.

  • This compound (~16 atoms): Often cited as the optimal length for bridging Cereblon (CRBN) or VHL ligases with various target proteins (e.g., BRD4, ERα).

Visualizing the Mechanism

The following diagram illustrates how the linker length and flexibility of this compound facilitate the formation of a functional Ternary Complex.

TernaryComplex POI Target Protein (POI) Ligand_POI Warhead Ligand POI->Ligand_POI Binds Complex Stable Ternary Complex (Productive Conformation) POI->Complex Folding/Cooperativity Linker 1,14-Diiodo-PEG Linker (Flexible Scaffold) Ligand_POI->Linker Connected via Ligand_POI->Complex Folding/Cooperativity Ligand_E3 E3 Ligase Ligand Linker->Ligand_E3 Spans Gap (~16Å) Linker->Complex Folding/Cooperativity Linker->Complex Flexibility allows induced fit E3 E3 Ubiquitin Ligase Ligand_E3->E3 Recruits Ligand_E3->Complex Folding/Cooperativity E3->Complex Folding/Cooperativity Degradation Ubiquitination & Degradation Complex->Degradation Proteasome Action

Caption: The central role of the flexible 1,14-Diiodo-PEG linker in enabling the "induced fit" required for a stable Ternary Complex.

Experimental Protocols

Protocol: Synthesis of Thioether-Linked Conjugate

This protocol describes using this compound to crosslink two cysteine-containing peptides or proteins.

Reagents:

  • Protein/Peptide (with reduced Cysteine)

  • This compound (dissolved in DMSO)

  • Buffer: PBS pH 8.0 + 1mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).

Workflow:

  • Reduction: Treat protein with TCEP (1.5 eq per thiol) for 30 min to ensure free thiols. Remove TCEP via desalting column if using Maleimides, but for Alkyl Iodides, TCEP is generally compatible (unlike DTT).

  • Alkylation: Add this compound (5–10 molar excess for mono-alkylation, or 0.5 eq for crosslinking).

    • Note: For crosslinking two proteins, stoichiometric control is difficult. It is better to functionalize Protein A with excess linker, purify, and then react with Protein B.

  • Incubation: Incubate at Room Temperature for 2–4 hours in the dark (Iodides are light sensitive).

    • Critical Step: pH must be maintained at 8.0–8.5. At pH < 7.0, reaction is too slow.

  • Quenching: Add excess DTT or Mercaptoethanol to quench unreacted iodides.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC).

Protocol: Validation of Conformation (Ternary Complex)

To verify if the linker has enabled the correct conformation:

  • TR-FRET Assay: Label POI with a donor fluorophore and E3 with an acceptor.

  • Titration: Titrate the PROTAC (synthesized with the diiodo linker).

  • Readout: A bell-shaped curve (Hook effect) in FRET signal confirms ternary complex formation. Compare

    
     (max degradation) and 
    
    
    
    against rigid linker variants.

Decision Matrix: When to Use This Linker

Use the following logic flow to determine if this compound is the correct choice for your structural study.

DecisionTree Start Select Linker Strategy Q1 Is the target distance known & fixed? Start->Q1 Q2 Is long-term chemical stability required? Q1->Q2 No (Need Sampling) Res_Rigid Use Rigid Linker (Piperazine/Alkyne) Q1->Res_Rigid Yes (Crystal Structure) Q3 Is solubility a concern? Q2->Q3 Yes (Drug/Stable Conjugate) Res_Maleimide Use Maleimide-PEG Q2->Res_Maleimide No (Transient Assay) Res_Diiodo Use 1,14-Diiodo-PEG4 (This Product) Q3->Res_Diiodo Yes (Need Hydrophilicity) Res_Alkyl Use Alkyl Chain Q3->Res_Alkyl No (Hydrophobic OK)

Caption: Logic flow for selecting this compound based on stability and conformational requirements.

References

  • Bond, A. et al. (2020). PROTACs: Perspective and Challenges in Linker Design. Journal of Medicinal Chemistry. Link

  • Cyrus, K. et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. Link

  • PubChem Database. (2025).[4][7] this compound Compound Summary. National Library of Medicine. Link

  • Beshnova, D.A. et al. (2019). De Novo Design of Protein Linkers with Explicit Consideration of Flexibility. Structure. Link

  • Konkimalla, V.B. (2021). Thiol-Reactive Linkers in Bioconjugation: A Comparative Review. Bioconjugate Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

1,14-Diiodo-3,6,9,12-tetraoxatetradecane (CAS: 76871-59-5) is a bifunctional PEG-derivative alkyl iodide utilized primarily as a cross-linking agent or intermediate in the synthesis of functionalized polyethylene glycols.[1]

From a waste management perspective, this compound presents specific challenges due to its halogenated nature (Iodine content) , potential alkylating activity , and photosensitivity . It must never be disposed of down the drain or mixed with non-halogenated organic solvents.[1]

Core Disposal Directive: Segregate immediately into Halogenated Organic Waste streams.

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in safe disposal.[1] This compound is an alkyl iodide, meaning it carries the risk of liberating free iodine (


) upon decomposition and acting as an alkylating agent.
PropertyDataOperational Implication
Chemical Name This compoundOfficial manifest name.[1][2][3]
Synonyms Pentaethylene glycol diiodide; Bis[2-(2-iodoethoxy)ethoxy]ethaneUse for inventory search.[1]
CAS Number 76871-59-5Required for waste labeling.[1]
Formula

High Iodine content (~55% by mass).[1]
Molecular Weight 458.07 g/mol Heavy, non-volatile residue.[1]
Physical State Viscous liquid or low-melting solidMay adhere to glassware; requires solvent rinse.[1]
Key Hazards H302: Harmful if swallowed.H315/H319: Skin/Eye Irritant.Photosensitive: Decomposes to release

.[1]
Store in amber glass; handle in fume hood.

Storage & Stabilization (Pre-Disposal)

Proper storage is the first phase of disposal.[1] Degraded material is more hazardous and harder to characterize.[1]

  • Light Protection: The carbon-iodine bond is weak (

    
    ).[1] Exposure to UV/visible light causes homolytic cleavage, releasing free iodine (turning the liquid brown/purple).
    
    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store at 2–8°C to retard thermal decomposition.

  • Stabilization: If long-term storage of waste is required before pickup, ensure the container is tightly sealed to prevent the escape of volatile iodine vapors if decomposition occurs.[1]

Detailed Disposal Protocols

A. Routine Waste (Mother Liquors & Excess Reagent)

This workflow applies to reaction byproducts, expired stock, or excess reagent.[1]

  • Segregation:

    • Select a waste container compatible with halogenated solvents (HDPE or Glass).[1][4]

    • CRITICAL: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as alkyl iodides can react violently or polymerize.

  • Solvent Dilution:

    • If the material is neat (pure), dilute it with a compatible halogenated solvent (e.g., Dichloromethane) or a general organic solvent (e.g., Acetone) to facilitate transfer.

    • Note: While Acetone is non-halogenated, once mixed with this compound, the entire mixture is classified as Halogenated Waste .

  • Labeling:

    • Affix a hazardous waste label.[1][4][5]

    • Check "Halogenated Organic".[1][6][7]

    • List constituents: "this compound, [Solvent Name]".

  • Decontamination of Glassware:

    • Rinse glassware with acetone or dichloromethane.[1]

    • Collect all rinsates into the Halogenated Waste container.[1]

    • Verification: If the glassware is stained brown (iodine), rinse with a 10% Sodium Thiosulfate solution to reduce iodine (

      
      ) to iodide (
      
      
      
      ), which is water-soluble and colorless. Collect this rinse in the aqueous waste stream if permitted, or halogenated waste if mixed with organics.
B. Emergency Spill Management

Stop: If the spill is >50 mL or outside a fume hood, evacuate and call EHS.

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Containment: Dike the spill with absorbent pads or vermiculite.[1]

  • Deactivation (Iodine Release):

    • If the spill area turns brown/purple (indicating free iodine release), spray with 10-20% Sodium Thiosulfate solution.[1]

    • Mechanism:[5]

      
      [1]
      
    • The color will fade from brown to colorless.[1]

  • Cleanup:

    • Absorb the liquid/slurry with vermiculite or sand.[1][8]

    • Scoop into a wide-mouth jar or heavy-duty waste bag.[1]

    • Label as "Solid Waste: Debris contaminated with Halogenated Organics" .[1]

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck LiquidWaste Liquid Waste (Mother Liquor / Excess) TypeCheck->LiquidWaste Reaction Fluid SolidWaste Solid Waste (Spill Debris / Contaminated PPE) TypeCheck->SolidWaste Absorbents/Gloves Glassware Contaminated Glassware TypeCheck->Glassware Dirty Flasks HaloStream DISPOSAL STREAM: Halogenated Organic Waste LiquidWaste->HaloStream Do NOT pour down drain SolidStream DISPOSAL STREAM: Hazardous Solid Waste SolidWaste->SolidStream Double Bag & Label Rinse Rinse with Acetone/DCM Glassware->Rinse ThioTreat Iodine Stain Present? Rinse with 10% Na-Thiosulfate Rinse->ThioTreat If Brown Stains Rinse->HaloStream Collect Rinsate ThioTreat->HaloStream Collect Aqueous/Organic Mix

Caption: Operational workflow for segregating this compound waste streams. Blue nodes indicate decision points; Red nodes indicate final regulatory streams.[1]

Regulatory & Compliance (US/EU)

  • EPA (USA): This compound is not explicitly P-listed or U-listed.[1] However, it falls under Characteristic Waste if mixed with flammable solvents (D001) or simply as Halogenated Solvent Waste (F-codes) depending on the co-solvents used.[1]

    • Best Practice: Always classify as "Hazardous Waste - Toxic/Irritant".[1]

  • REACH (EU): Dispose of in accordance with European Waste Catalogue (EWC) codes.[1]

    • Suggested Code:07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] (General Halogenated Waste Protocols).[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.